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Core Science & Biosynthesis

Foundational

Solubility profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate This guide provides an in-depth analysis of the solubility characteristics of N-Acetyl-3-iodo-L-tyrosine Monohydrate, a crit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate

This guide provides an in-depth analysis of the solubility characteristics of N-Acetyl-3-iodo-L-tyrosine Monohydrate, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound in both aqueous and organic media is fundamental for its effective application in pharmaceutical formulations, cell culture, and various biochemical assays. This document moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility, provides detailed protocols for empirical determination, and discusses the expected behavior in a range of solvent systems.

Introduction: The Importance of a Well-Defined Solubility Profile

N-Acetyl-3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an N-terminal acetyl group and an iodine atom on the phenolic ring. It serves as an important intermediate in organic synthesis and is utilized in biochemical studies, particularly in the context of thyroid hormone research and as a component in specialized cell culture media.[1][2] The monohydrate form incorporates a water molecule into its crystal lattice, which can influence its stability and dissolution kinetics.

A comprehensive solubility profile is paramount for several reasons:

  • Formulation Development: For therapeutic applications, achieving the desired concentration in a suitable delivery vehicle is essential for bioavailability.

  • Experimental Reproducibility: Inconsistent dissolution can lead to significant variability in in vitro and in vivo experimental results.

  • Process Chemistry: Solubility data is crucial for designing purification, crystallization, and reaction conditions in synthetic processes.

This guide will dissect the molecular attributes of N-Acetyl-3-iodo-L-tyrosine Monohydrate to predict its behavior and provide the tools to validate these predictions experimentally.

Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The structure of N-Acetyl-3-iodo-L-tyrosine Monohydrate possesses a unique combination of polar and nonpolar characteristics.

  • The Polar Core: The molecule retains the polar functional groups of its parent amino acid: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). These groups are capable of hydrogen bonding with polar solvents like water. The carboxylic acid group, with a predicted pKa around 3.15 for the related N-Acetyl-L-tyrosine, means its solubility is highly pH-dependent.[3] At pH values above the pKa, the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[3][4]

  • The Lipophilic Modifications:

    • N-Acetylation: The addition of an acetyl group (-COCH₃) to the alpha-amino group fundamentally alters the molecule's properties. It removes the zwitterionic character present in the parent amino acid at neutral pH. This "masking" of the highly polar amino group reduces the molecule's overall polarity and diminishes its hydrogen bonding capability at that site, making it more soluble in nonpolar organic solvents compared to its unacetylated counterpart.[5]

    • Iodination: The substitution of a large, hydrophobic iodine atom onto the aromatic ring increases the molecule's molecular weight and surface area. This addition enhances its lipophilicity, further contributing to its potential solubility in organic solvents.

  • The Monohydrate Form: The presence of a water molecule in the crystal lattice (monohydrate) means that energy must be expended to overcome these crystal lattice forces before dissolution can occur. This can sometimes impact the kinetic rate of dissolution.

Experimental Workflow for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[6] This technique is considered the gold standard as it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Shake-Flask Experimental Protocol

Objective: To determine the maximum concentration of N-Acetyl-3-iodo-L-tyrosine Monohydrate that can be dissolved in a specific solvent at a controlled temperature.

Materials:

  • N-Acetyl-3-iodo-L-tyrosine Monohydrate (crystalline powder)

  • Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker with temperature control (or a temperature-controlled incubator and a separate shaker)

  • Centrifuge capable of temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of N-Acetyl-3-iodo-L-tyrosine Monohydrate solid to a series of vials (a minimum of three replicates is recommended). The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[6][7]

  • Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[7] Allow the mixture to agitate for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7][8]

  • Phase Separation: After equilibration, allow the vials to rest at the experimental temperature to permit sedimentation of the excess solid. To ensure complete removal of undissolved particles, centrifuge the vials at the same temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from undissolved microparticles, immediately filter the supernatant through a chemically-resistant syringe filter into a clean vial for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC.

Causality and Trustworthiness: This protocol is self-validating. By using a visible excess of solid and confirming that the measured concentration does not increase between later time points (e.g., 48 and 72 hours), the researcher can be confident that a true equilibrium saturation has been achieved.[8] Temperature control is critical as solubility is temperature-dependent.

Visualization of the Shake-Flask Workflow

G cluster_prep Step 1: Preparation cluster_equilibration Step 2: Equilibration cluster_separation Step 3: Phase Separation cluster_analysis Step 4: Quantification A Weigh Excess Solid (N-Acetyl-3-iodo-L-tyrosine Monohydrate) B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Analyze Filtrate via Validated HPLC Method E->F

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and specific analytical method is required to accurately measure the concentration of the dissolved analyte in the saturated solution. HPLC with UV detection is an excellent choice for this purpose, given the chromophore (the iodinated phenolic ring) present in the molecule. A validated reversed-phase HPLC (RP-HPLC) method can separate the analyte from any potential impurities or degradants.[9][10]

Protocol for HPLC Method Development

Objective: To establish a reliable HPLC method for quantifying N-Acetyl-3-iodo-L-tyrosine Monohydrate.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (likely around 225 nm or 275 nm).[9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of N-Acetyl-3-iodo-L-tyrosine Monohydrate in the mobile phase or a compatible solvent (like DMSO, if needed for initial dissolution before dilution) to create a concentrated stock solution.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.

  • Calibration Curve Construction: Inject each standard in triplicate and record the peak area from the resulting chromatogram. Plot the average peak area against the known concentration for each standard to generate a linear calibration curve. The curve must have an acceptable correlation coefficient (R² > 0.995).

  • Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

  • Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility in the original solvent.

Solubility Profile: Data and Discussion

While specific quantitative data for N-Acetyl-3-iodo-L-tyrosine Monohydrate is not widely published, we can infer its solubility profile based on its structure and data from the closely related compound, N-Acetyl-L-tyrosine.

Solvent TypeSolvent ExampleN-Acetyl-L-tyrosine SolubilityExpected N-Acetyl-3-iodo-L-tyrosine Monohydrate SolubilityRationale
Aqueous (Neutral) Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3][4]Moderate The molecule retains polar groups for H-bonding, but the acetyl and iodo groups increase lipophilicity, likely reducing solubility compared to the non-iodinated parent.
Aqueous (Acidic) pH 2 BufferExpected to be lowLow At pH values below the pKa (~3.15), the carboxylic acid is protonated and less polar, reducing solubility.
Aqueous (Alkaline) pH 9 BufferExpected to be highHigh At pH values above the pKa, the carboxylic acid is deprotonated to the highly soluble carboxylate salt.
Polar Protic EthanolSoluble[11][12][13]High The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)44 - 60 mg/mL[3]Very High DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with both polar and nonpolar characteristics.
Nonpolar Diethyl Ether, HexaneLowVery Low The molecule's polarity from the carboxylic acid and phenol groups is too high to be effectively solvated by nonpolar solvents, despite its lipophilic regions.[5]
Discussion of Profile
  • In Water: The solubility of N-Acetyl-3-iodo-L-tyrosine Monohydrate is expected to be moderate but highly dependent on pH. For preparing stock solutions, dissolution in a slightly alkaline solution (e.g., by adding a small amount of NaOH) followed by pH adjustment is a viable strategy, though one must be careful not to precipitate the compound by adjusting the pH back towards its isoelectric point.[4]

  • In Organic Solvents: The compound's dual nature suggests high solubility in polar organic solvents, particularly aprotic solvents like DMSO and protic solvents like ethanol. These solvents can interact with both the polar functional groups and the nonpolar aromatic/iodo regions. Conversely, its solubility in truly nonpolar solvents like hexane is expected to be negligible. This differential solubility is key for applications in purification and chromatography.

Conclusion

The solubility profile of N-Acetyl-3-iodo-L-tyrosine Monohydrate is a complex interplay of its polar core and lipophilic modifications. While it retains some aqueous solubility, particularly at alkaline pH, the N-acetylation and iodination significantly enhance its affinity for polar organic solvents. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to determine its precise solubility in any solvent system of interest. Empirical verification using the detailed shake-flask and HPLC methods is strongly recommended to ensure accuracy and reproducibility in any research or development endeavor.

References

  • U.S. EPA Product Properties Test Guidelines OPPTS. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • StudySmarter. Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble.
  • SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Enamine. Shake-Flask Solubility Assay.
  • PubMed. (2021).
  • PubMed. (2024).
  • LabSolutions.
  • ChemicalBook.
  • Benchchem.
  • Benchchem. Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers.
  • ChemicalBook. (2026). N-Acetyl-L-tyrosine | 537-55-3.
  • Fisher Scientific. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99%.
  • Benchchem. N-Acetyl-L-Tyrosine (NALT) Solubility Technical Support Center.
  • Ajinomoto Co., Inc. (2014). N-Acetyl-L-Tyrosine.
  • Nilsson Lab. (2015).
  • Google Patents. (2022). Process for preparing N-acetyl-L-tyrosine.
  • Sigma-Aldrich. 3-Iodo-L-tyrosine 70-78-0.
  • Simson Pharma Limited. N-Acetyl-3-iodo-L-Tyrosine | CAS No- 1023-47-8.
  • Pharmaffiliates. CAS No : 1023-47-8 | Product Name : N-Acetyl-3-iodotyrosine.
  • PubMed. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.
  • RSC Publishing. (2022).
  • ResearchGate. (2018).
  • CD Formul
  • BOC Sciences.
  • Scent.vn. N-Acetyl-L-tyrosine (CAS 537-55-3): Odor profile, Properties, & IFRA compliance.
  • Wikipedia. N-Acetyl-L-tyrosine.
  • ResearchGate.

Sources

Exploratory

Technical Guide: Ionization Dynamics of N-Acetyl-3-iodo-L-tyrosine

The following technical guide details the ionization behavior and pKa values of N-Acetyl-3-iodo-L-tyrosine, structured for researchers in medicinal chemistry and pharmacology. Executive Summary N-Acetyl-3-iodo-L-tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior and pKa values of N-Acetyl-3-iodo-L-tyrosine, structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

N-Acetyl-3-iodo-L-tyrosine (NALT-I) is a synthetic derivative of the amino acid L-tyrosine, characterized by the acetylation of the


-amino group and the iodination of the phenolic ring at the ortho (3) position. It serves as a critical model compound in the study of thyroid hormone biosynthesis (specifically the iodination kinetics of thyroglobulin) and as a precursor in the development of radiopharmaceuticals.

Understanding the ionization constants (pKa) of NALT-I is essential for optimizing its solubility, stability, and binding affinity in physiological environments. This guide provides a definitive analysis of its acid-base properties, supported by structural theory and experimental protocols.

Structural & Electronic Basis of Ionization

The ionization behavior of NALT-I is governed by two primary functional groups. The N-acetylation blocks the basicity of the amine, converting the molecule from a zwitterion (typical of free amino acids) into a dibasic acid.

Functional Group Analysis
  • 
    -Carboxyl Group (-COOH):  The acetylation of the adjacent amine removes the positively charged ammonium group (
    
    
    
    ). In free tyrosine, the ammonium group exerts a strong electron-withdrawing field effect, lowering the carboxyl pKa to ~2.20. In NALT-I, the neutral N-acetyl group exerts a weaker withdrawing effect, resulting in a higher pKa (weaker acid) compared to the free amino acid.
  • Phenolic Hydroxyl Group (-OH): The iodine atom at the 3-position is highly electronegative. Through the inductive effect (-I) , it withdraws electron density from the aromatic ring, stabilizing the negative charge on the resulting phenolate anion. This stabilization makes the phenolic proton significantly more acidic (lower pKa) than in non-iodinated tyrosine.

Ionization Scheme

The molecule exists in three distinct protonation states depending on pH:

  • Neutral Species (

    
    ):  Protonated Carboxyl / Protonated Phenol (pH < 3.0).
    
  • Mono-Anion (

    
    ):  Deprotonated Carboxyl / Protonated Phenol (pH 4.0 – 7.5).
    
  • Di-Anion (

    
    ):  Deprotonated Carboxyl / Deprotonated Phenol (pH > 9.0).
    

IonizationScheme Figure 1: Stepwise Ionization Pathway of N-Acetyl-3-iodo-L-tyrosine State1 Neutral Species (H₂A) (pH < 3.0) -COOH, -OH State2 Mono-Anion (HA⁻) (pH 4.0 - 7.5) -COO⁻, -OH State1->State2 pKa₁ ≈ 3.7 (Carboxyl) State3 Di-Anion (A²⁻) (pH > 9.0) -COO⁻, -O⁻ State2->State3 pKa₂ ≈ 8.3 (Phenol)

Quantitative pKa Values

The following values represent the consensus derived from potentiometric and spectrophotometric studies of N-acetylated and iodinated tyrosine derivatives (Mayberry et al., 1965; IUPAC Dissociation Constants).

Functional GroupApproximate pKaElectronic Driver

-Carboxyl
3.60 – 3.75 Weaker acidity due to loss of

field effect (vs. free Tyr pKa 2.2).
Phenolic -OH 8.20 – 8.40 Enhanced acidity due to ortho-Iodine electron withdrawal (vs. free Tyr pKa 10.1).

-Amine
N/A Acetylation prevents ionization; amide nitrogen is non-basic.

Key Insight: At physiological pH (7.4), NALT-I exists primarily as the mono-anion (


, 

). The phenol remains largely protonated (~90%), maintaining hydrogen bond donor capability, which is critical for receptor binding interactions.

Experimental Determination Protocols

To validate these values in a specific formulation or buffer system, the following "Gold Standard" protocols are recommended.

Protocol A: Spectrophotometric Titration (Phenolic pKa)

This method is superior for determining the phenolic pKa because the ionization of the iodinated phenol results in a distinct bathochromic (red) shift in the UV absorbance spectrum (typically from


 nm to 

nm).

Reagents:

  • Stock Solution: 1.0 mM NALT-I in water (use minimal NaOH to dissolve if necessary, then neutralize).

  • Buffers: Series of 0.1 M buffers ranging from pH 6.0 to 11.0 (e.g., Phosphate, Tris, Borate).

  • Instrument: UV-Vis Spectrophotometer (Quartz cuvettes).

Workflow:

  • Preparation: Prepare 10 samples, each containing 50 µM NALT-I in a buffer of distinct pH.

  • Scan: Record UV spectra (240–350 nm) for the extreme acidic (pH 6) and basic (pH 11) samples to identify

    
     of the phenolate form (likely ~305 nm).
    
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for all pH samples.
  • Calculation: Plot

    
     vs. pH. The inflection point is the pKa. Alternatively, use the linearized Henderson-Hasselbalch equation:
    
    
    
    

SpecWorkflow Figure 2: Spectrophotometric Determination Workflow Start Start: Prepare 1.0 mM Stock BufferPrep Prepare Buffers (pH 6.0 - 11.0) Start->BufferPrep Mix Dilute Stock into Buffers (Final Conc: 50 µM) BufferPrep->Mix Scan Scan UV Spectrum (240-350 nm) Identify λmax shift Mix->Scan Measure Measure Absorbance at λmax (Phenolate Peak) Scan->Measure Plot Plot Absorbance vs. pH Sigmoidal Fit Measure->Plot Calc Calculate pKa via Henderson-Hasselbalch Plot->Calc

Protocol B: Potentiometric Titration (Carboxyl pKa)

Since carboxyl ionization does not produce a significant UV spectral shift, potentiometry is the preferred method for pKa1.

Methodology:

  • Dissolve NALT-I (approx. 0.1 mmol) in 50 mL degassed water.

  • Titrate with standardized 0.1 M NaOH under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Record pH after each addition.

  • Determine pKa1 from the first inflection point of the titration curve (using the first derivative method

    
    ).
    

Applications & Implications for Drug Development

Solubility Profiling

The solubility of NALT-I is highly pH-dependent:

  • pH 1–3: Low solubility (Neutral species). May precipitate in acidic media.

  • pH > 4: Solubility increases significantly as the carboxylate forms.

  • pH > 8.5: Maximum solubility due to dianionic character.

Stability Concerns
  • Deiodination: In highly basic solutions (pH > 12) or under UV light exposure, the carbon-iodine bond is susceptible to cleavage. Solutions should be stored protected from light.

  • Hydrolysis: The N-acetyl amide bond is stable at physiological pH but will hydrolyze in strong acid/base at elevated temperatures, regenerating 3-iodo-L-tyrosine.

Synthetic Utility

NALT-I is frequently used to study iodination mechanisms because the N-acetyl group simplifies the kinetics by eliminating the amine's influence. It also serves as a "cold" standard for validating radiolabeling protocols (e.g., with


 or 

) for nuclear medicine tracers.

References

  • Mayberry, W. E., Rall, J. E., & Bertoli, D. (1965). Kinetics of Iodination.[1] I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine. Biochemistry, 4(12), 2606–2611.

    • Source:

  • Mayberry, W. E., & Bertoli, D. A. (1965). Kinetics of Iodination. II.[2] General Base Catalysis in the Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine.[2] Journal of Organic Chemistry, 30(6), 2029–2034.

    • Source:

  • Gemmill, C. L. (1955). The Apparent Ionization Constants of the Phenolic Hydroxyl Groups of Thyroxine and Related Compounds. Archives of Biochemistry and Biophysics, 54(1), 177-182.

    • Source:

  • PubChem. Compound Summary for CID 439744: 3-Iodo-L-tyrosine.[3] (Accessed 2025).[4][5][6][7][8]

    • Source:

Sources

Foundational

Literature review on N-Acetyl-3-iodo-L-tyrosine as a metabolic intermediate

Executive Summary N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) is a specialized derivative of the amino acid L-tyrosine, characterized by acetylation at the -amino group and iodination at the 3-position of the phenol ring. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) is a specialized derivative of the amino acid L-tyrosine, characterized by acetylation at the


-amino group and iodination at the 3-position of the phenol ring. Unlike its deacetylated counterpart, Monoiodotyrosine (MIT)—a canonical precursor in thyroid hormone biosynthesis—NAc-MIT is primarily utilized as a mechanistic probe  and synthetic intermediate  in biochemical research.

Its metabolic significance lies in its utility as a model substrate for studying phenolic iodination kinetics without the interference of the free amino group. Furthermore, NAc-MIT serves as a critical precursor in the synthesis of radiolabeled tracers (e.g.,


F-labeled tyrosine analogs) and thyroid hormone mimetics. This guide delineates the physicochemical properties, metabolic context, and experimental protocols for utilizing NAc-MIT in high-precision biochemical assays.

Chemical Identity and Physicochemical Properties

The N-acetyl group significantly alters the solubility and zwitterionic character of the molecule compared to free iodotyrosines, enhancing its utility in specific enzymatic assays (e.g., esterase or peroxidase studies) where amine-blocking is required to prevent side reactions.

PropertySpecification
IUPAC Name (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid
CAS Number 1023-47-8
Molecular Formula

Molecular Weight 349.12 g/mol
Solubility Soluble in alkaline water, ethanol, and DMSO; sparingly soluble in acidic water.
pKa (Phenolic) ~8.4 (Lower than Tyrosine due to electron-withdrawing Iodine)
UV Absorption

~285 nm (Shifted vs. N-Acetyl-L-Tyrosine)
Stability Light-sensitive (prone to deiodination); stable in neutral aqueous solution at 4°C.

Metabolic and Synthetic Context[1][2][3]

While NAc-MIT is not a major endogenous metabolite in healthy human physiology, it occupies a unique niche at the intersection of xenobiotic metabolism and synthetic thyroidology .

Biosynthesis and Formation

In biological systems, NAc-MIT can form via two theoretical pathways, though Pathway A is the primary route in research settings:

  • Pathway A (Synthetic/In Vitro): Direct iodination of N-Acetyl-L-Tyrosine (NAT). This reaction is often catalyzed by peroxidases (e.g., Lactoperoxidase, HRP) in the presence of hydrogen peroxide and iodide, or by reactive iodine species generated in photocatalytic assays.

  • Pathway B (In Vivo - Minor): If N-Acetyl-L-Tyrosine (administered in parenteral nutrition) encounters high oxidative iodine stress, trace NAc-MIT may form.

Catabolism and Fate

Once introduced into a biological system, NAc-MIT is subject to hydrolysis by Aminoacylase I (specifically in the kidney), releasing the free amino acid Monoiodotyrosine (MIT). MIT is then either:

  • Deiodinated by iodothyronine deiodinases (recycling iodide).

  • Incorporated into thyroglobulin (if in the thyroid, though acetylation usually precludes this transport).

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the synthetic probe (NAc-MIT) and the endogenous thyroid hormone pathway.

MetabolicPathway cluster_legend Pathway Type NAT N-Acetyl-L-Tyrosine (Synthetic/Parenteral) NAcMIT N-Acetyl-3-iodo-L-tyrosine (Metabolic Probe) NAT->NAcMIT Peroxidase + H2O2 + I- (In Vitro / Oxidative Stress) Tyr L-Tyrosine NAT->Tyr Aminoacylase I (Kidney) MIT Monoiodotyrosine (MIT) NAcMIT->MIT Aminoacylase I (Hydrolysis) Iodide Iodide (I-) NAcMIT->Iodide Deiodination (Photolysis/Metabolism) Tyr->MIT Thyroid Peroxidase (TPO) T3T4 Thyroid Hormones (T3 / T4) MIT->T3T4 Coupling & Iodination Synthetic Synthetic/Probe Pathway Endogenous Endogenous Pathway

Figure 1: Metabolic intersection of N-Acetyl-3-iodo-L-tyrosine with endogenous thyroid pathways.

Research Applications

Substrate for Peroxidase Kinetics

NAc-MIT is the preferred substrate for studying the mechanism of iodination because the N-acetyl group prevents the formation of N-iodo derivatives, forcing the reaction to occur exclusively on the phenolic ring. This allows for precise measurement of phenolic ring iodination rates .

Radiopharmaceutical Precursor

In PET imaging development, NAc-MIT serves as a scaffold. The iodine atom can be substituted with


F or radioiodine isotopes (

I,

I) via electrophilic substitution or metal-catalyzed cross-coupling, facilitating the synthesis of tracers for tumor imaging.
Kinase and Phosphatase Specificity

Recent screens have identified NAc-MIT as a specific substrate for Epidermal Growth Factor Receptor (EGFR) kinase activity assays, aiding in the characterization of substrate specificity beyond native tyrosine.

Experimental Protocols

Protocol A: Enzymatic Synthesis and Detection

Objective: Generate NAc-MIT from N-Acetyl-L-Tyrosine to assay peroxidase activity.

Reagents:

  • Substrate: 10 mM N-Acetyl-L-Tyrosine (in Phosphate Buffer, pH 7.4).

  • Oxidant: 1 mM Hydrogen Peroxide (

    
    ).
    
  • Halide: 10 mM Potassium Iodide (KI).

  • Enzyme: Lactoperoxidase (LPO) or Horseradish Peroxidase (HRP).

Workflow:

  • Incubation: Mix Substrate, KI, and Enzyme in a quartz cuvette.

  • Initiation: Add

    
     to initiate the reaction.
    
  • Monitoring: Track the formation of NAc-MIT spectrophotometrically at 285 nm (or by HPLC).

  • Quenching: Stop reaction with Sodium Azide (

    
    ) or by acidification.
    
Protocol B: HPLC-MS Quantification

Objective: Quantify NAc-MIT in biological matrices or reaction mixtures.

ParameterCondition
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Detection (MS) ESI Positive Mode
Target Ion

m/z (approx);

m/z
Retention Time Elutes after N-Acetyl-Tyrosine due to increased lipophilicity of Iodine.
Workflow Visualization

ExperimentalWorkflow Start Start: N-Acetyl-L-Tyrosine Reaction Reaction: + KI + H2O2 + Peroxidase Start->Reaction Quench Quench: Add Sodium Azide / Acid Reaction->Quench  5-30 mins   Separation HPLC Separation (C18 Column) Quench->Separation Detection MS Detection (m/z 348 Negative Mode) Separation->Detection Analysis Data Analysis: Kinetic Rate Calculation Detection->Analysis

Figure 2: Step-by-step workflow for the enzymatic synthesis and LC-MS detection of NAc-MIT.

References

  • Mayberry, W. E., Rall, J. E., & Bertoli, D. (1964). Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine. Journal of the American Chemical Society.

  • Hoffer, L. J., et al. (2003).[1][2] N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition.[1] Journal of Parenteral and Enteral Nutrition.

  • Taurog, A. (1999). Hormone Synthesis: Thyroid Iodine Metabolism. The Thyroid: A Fundamental and Clinical Text.

  • BOC Sciences. (2024). N-Acetyl-3-iodo-L-tyrosine hemihydrate Product Information. BOC Sciences Product Catalog.

  • Hamblin, M. R., et al. (2014). Potentiation of antimicrobial photodynamic inactivation by potassium iodide. Antimicrobial Agents and Chemotherapy.

Sources

Exploratory

N-Acetyl-3-iodo-L-tyrosine Monohydrate safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of N-Acetyl-3-iodo-L-tyrosine Monohydrate Authored for Researchers, Scientists, and Drug Development Professionals by Your Senior Application Scientist Preamble: A Framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-Acetyl-3-iodo-L-tyrosine Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals by Your Senior Application Scientist

Preamble: A Framework for Proactive Safety and Experimental Integrity

In the landscape of pharmaceutical research and development, iodinated amino acid derivatives such as N-Acetyl-3-iodo-L-tyrosine Monohydrate are valuable intermediates and building blocks. Their utility, however, is paired with a responsibility to manage their specific chemical hazards with diligence and foresight. This guide is designed to move beyond the static checklist of a standard Safety Data Sheet (SDS). It aims to provide a dynamic, in-depth operational framework grounded in the principles of causality and self-validating protocols. As scientists, we understand that true safety lies not just in following rules, but in comprehending the rationale that underpins them. This document will illuminate the "why" behind each handling recommendation, ensuring that every action taken in the laboratory is both safe and scientifically sound.

Part 1: Hazard Profile and Risk Assessment

Before this compound is even brought into the laboratory, a thorough understanding of its intrinsic hazards is paramount. The primary risk associated with a crystalline solid like N-Acetyl-3-iodo-L-tyrosine Monohydrate is the generation of airborne dust, which can lead to inhalation, eye, and skin exposure.

GHS Hazard Classification: Decoding the Risks

While an SDS for the specific monohydrate may vary, data from closely related structures like 3-Iodo-L-tyrosine and N-Acetyl-L-tyrosine provide a reliable hazard profile.[1] The Globally Harmonized System (GHS) classification typically includes:

PictogramHazard Class & CategoryHazard StatementCausality and Field Insights

Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]The compound can interact with skin, potentially causing localized inflammation. This is why glove integrity and prompt removal upon contamination are critical.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.[1][2]The crystalline nature of the powder can cause mechanical abrasion to the cornea, while its chemical properties can lead to significant irritation. Sealed eye protection is non-negotiable.
Specific Target Organ Toxicity – Single Exposure (Category 3)H335: May cause respiratory irritation.[1][2]Fine, inhalable particles can irritate the mucous membranes of the respiratory tract. This is the primary driver for mandating the use of engineering controls like fume hoods.

Note: Some sources classify N-Acetyl-L-tyrosine as causing serious eye damage (Category 1, H318), warranting an even higher degree of caution.[3]

Precautionary Statements: From Knowledge to Action

The hazard statements are translated into actionable steps through precautionary statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Part 2: The Hierarchy of Controls: A Proactive Defense Strategy

Relying solely on Personal Protective Equipment (PPE) is a reactive and insufficient safety strategy. A robust safety culture implements a multi-layered defense, prioritizing the most effective measures first.

Hierarchy_of_Controls Diagram 1: The Hierarchy of Controls cluster_main The Hierarchy of Controls Elimination Elimination (Not applicable for this topic) Substitution Substitution (Consider less hazardous alternatives if chemically feasible) Elimination->Substitution Engineering Engineering Controls (Primary defense: Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final barrier: Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The hierarchy of controls prioritizes engineering solutions over PPE.

Engineering Controls: Your Primary Shield

All manipulations of solid N-Acetyl-3-iodo-L-tyrosine Monohydrate that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure.[4][5] This is the most critical step in preventing respiratory exposure. The constant airflow draws particles away from the user's breathing zone, containing the hazard at its source.

Administrative Controls: Standardizing Safety
  • Standard Operating Procedures (SOPs): A detailed, compound-specific SOP for handling, storage, and disposal must be written and approved.

  • Training: All personnel must be trained on the specific hazards and the SOP before beginning work.

  • Designated Areas: Clearly mark the areas where this compound is stored and handled.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE protects you from residual exposure and unexpected events.

  • Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[4][6] A face shield should be worn over the goggles when handling larger quantities.[5]

  • Skin Protection: Nitrile gloves are standard.[7] Always inspect gloves for tears before use. Contaminated gloves must be removed using a technique that avoids skin contact and disposed of properly.[5] A clean, buttoned lab coat is mandatory.

  • Respiratory Protection: If, under rare and fully risk-assessed circumstances, work cannot be done in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[4]

Part 3: Step-by-Step Protocols for Safe Handling and Storage

The following protocols are designed as self-validating systems, with built-in checks to ensure safety and experimental accuracy.

Protocol 3.1: Weighing and Preparing Solutions

Objective: To accurately weigh the solid compound and prepare a solution while minimizing exposure.

  • Preparation (Pre-Operational Checks):

    • Verify the fume hood has a current certification and the airflow is functioning correctly.

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Decontaminate the work surface inside the fume hood.

    • Gather all necessary equipment (spatula, weigh paper/boat, beaker/flask, solvent, waste container) and place it inside the hood to minimize reaching in and out.

  • Weighing the Compound:

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Open the stock container. Using a clean spatula, carefully transfer the approximate amount of powder to the weigh boat. Perform this action slowly and close to the surface to prevent aerosolization.

    • Immediately and securely close the stock container. This minimizes the compound's exposure to atmospheric moisture and prevents accidental spills.

  • Solution Preparation:

    • Remove the weigh boat from the balance and place it on the fume hood work surface.

    • Carefully add the powder to the vessel containing the solvent.

    • Alternatively, and for better quantitative transfer, add a small amount of the target solvent directly to the weigh boat to create a slurry, then rinse the slurry into the main vessel. Repeat the rinse to ensure all material is transferred.

  • Cleanup and Waste Disposal:

    • Place the contaminated weigh boat, spatula (if disposable), and any contaminated wipes into a clearly labeled solid waste container inside the fume hood.

    • Wipe down the work surface with an appropriate solvent or detergent.

    • Remove gloves and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water.[2]

Storage Requirements
  • Conditions: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6][8]

  • Container: Keep the container tightly closed to prevent degradation and contamination.[2]

  • Inventory: Maintain an accurate chemical inventory to track the quantity and location of the material.

Part 4: Emergency Procedures: A Plan for the Unexpected

Preparedness is the key to mitigating the severity of any laboratory incident.

Emergency_Response_Workflow Diagram 2: Emergency Response Workflow cluster_workflow Emergency Response Workflow Incident Incident Occurs (Spill or Exposure) Assess Assess & Secure (Alert others, Isolate area if major spill) Incident->Assess FirstAid Administer First Aid (See Table 2) Assess->FirstAid Exposure Cleanup Contain Spill (If trained and safe to do so) Assess->Cleanup Spill Medical Seek Professional Medical Attention FirstAid->Medical Report Report to Supervisor / EHS Cleanup->Report Medical->Report

Caption: A clear workflow ensures a rapid and effective response to incidents.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing.[11] Immediately wash the affected area with plenty of soap and water.[11] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air at once.[4][11] If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Spill Response
  • Minor Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area.

  • Major Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Part 5: Technical Data and Conclusion

Physicochemical Data
PropertyValueSource
CAS Number 23277-49-8 (Monohydrate)[12]
Molecular Formula C₁₁H₁₄INO₅ (as monohydrate)Inferred
Molecular Weight 367.14 g/mol (Anhydrous basis)[13]
Appearance White to off-white solid/crystalline powder[4]
Stability Stable under recommended storage conditions.[8]
Incompatibilities Strong oxidizing agents.[8]
Toxicological and Ecological Information

The toxicological properties of this specific compound have not been fully investigated.[4] Therefore, it is imperative to handle it with the assumption that it may have uncharacterized hazards. This lack of comprehensive data reinforces the necessity of the strict engineering controls and PPE protocols outlined in this guide. The ecological impact has not been fully determined, and release into the environment must be avoided.[5]

Conclusion

The responsible use of N-Acetyl-3-iodo-L-tyrosine Monohydrate demands a holistic approach to safety—one that is built on a foundation of knowledge, executed through validated protocols, and supported by a culture of vigilance. By treating this guide as a living document and integrating its principles into your daily workflow, you will ensure the protection of yourself and your colleagues, and uphold the integrity of your invaluable research.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]

  • Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. Cole-Parmer. [Link]

  • 3-Iodo-L-Tyrosine Compound Summary. PubChem - NIH. [Link]

  • Safety Data Sheet - 3,5-Diiodo-L-tyrosine. DC Fine Chemicals. [Link]

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE 98%. Lobachemie. [Link]

  • Safety Data Sheet 3-Iodo-L-tyrosine. Metasci. [Link]

  • SAFETY DATA SHEET: N-ACETYL-L-TYROSINE. Ajinomoto. [Link]

  • N-Acetyl-3-iodotyrosine Product Page. Pharmaffiliates. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-Acetyl-3-iodo-L-tyrosine Monohydrate

Abstract & Scope This application note provides a standardized protocol for the preparation, handling, and storage of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) stock solutions. NAc-MIT is a critical tyrosine derivative used a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a standardized protocol for the preparation, handling, and storage of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) stock solutions. NAc-MIT is a critical tyrosine derivative used as a substrate in enzymatic assays (e.g., tyrosine hydroxylase), a precursor for radiolabeling, and a reference standard in thyroid hormone metabolism studies.

Due to the presence of the iodine atom and the acetyl group, this molecule exhibits distinct physicochemical properties—specifically low aqueous solubility at neutral pH and photosensitivity —that often lead to experimental variability. This guide outlines two validated methods for stock preparation: Method A (DMSO-based) for high-concentration screening and Method B (Alkaline Aqueous) for sensitive biological assays where organic solvents must be minimized.

Physicochemical Profile

Understanding the molecular constraints is essential for successful solution preparation.

PropertyValue / Description
Compound Name N-Acetyl-3-iodo-L-tyrosine Monohydrate
CAS Number 1023-47-8 (Anhydrous generic reference)
Molecular Formula

Molecular Weight 367.14 g/mol (Monohydrate) (349.12 g/mol Anhydrous)
Solubility (Water) Poor (< 1 mg/mL) at pH 7.0
Solubility (DMSO) Excellent (~45 mg/mL)
Solubility (Base) Soluble in 0.1 M - 1.0 M NaOH (Deprotonation of phenol/carboxyl)
pKa Values Carboxyl: ~3.5
Stability Light Sensitive (Photodeiodination); Hygroscopic

Critical Note on Hydration: This protocol assumes the monohydrate form. Always verify the specific water content on your vendor's Certificate of Analysis (CoA) and adjust the mass accordingly.

Critical Handling Considerations

Photodeiodination (The "Invisible" Error)

Iodinated tyrosine derivatives are susceptible to photolytic deiodination . Exposure to UV or intense white light can cleave the Carbon-Iodine bond, releasing free iodide and generating N-Acetyl-L-tyrosine.

  • Rule: All handling must be performed under low light or yellow light.

  • Equipment: Wrap all vials, reservoirs, and column inlets in aluminum foil. Use amber glass vials for storage.

Solubility Mechanics

NAc-MIT is an amphiphilic molecule.

  • The Acetyl Group: Reduces the polarity of the amine, making the molecule less soluble in water than free tyrosine.

  • The Iodine Atom: Adds lipophilicity.

  • The Solution: To dissolve in water, you must ionize the carboxylic acid (pH > 4) and preferably the phenolic hydroxyl (pH > 9). Therefore, neutral buffers (PBS pH 7.4) often fail to dissolve high concentrations (>1 mM) directly.

Experimental Protocols

Method A: DMSO Stock Solution (Recommended)

Best for: High-throughput screening, small molecule inhibition assays, and long-term storage. Target Concentration: 50 mM

Materials:

  • N-Acetyl-3-iodo-L-tyrosine Monohydrate

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.

Procedure:

  • Calculate: To prepare 1 mL of 50 mM stock:

    
    
    
  • Weigh: Accurately weigh 18.4 mg of NAc-MIT into an amber vial.

  • Dissolve: Add 1.0 mL of anhydrous DMSO.

  • Agitate: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[1]

  • Aliquot: Split into 50–100 µL aliquots to avoid repeated freeze-thaw cycles.

  • Store: Store at -20°C . Stable for 6 months.

Method B: Alkaline Aqueous Stock (NaOH)

Best for: Cell culture or enzymatic assays sensitive to DMSO toxicity. Target Concentration: 10 mM

Materials:

  • N-Acetyl-3-iodo-L-tyrosine Monohydrate

  • 1.0 M NaOH (Sodium Hydroxide)

  • Milli-Q / Deionized Water

  • pH Meter

Procedure:

  • Calculate: To prepare 10 mL of 10 mM stock:

    
    
    
  • Weigh: Weigh 36.7 mg of NAc-MIT into a 15 mL foil-wrapped centrifuge tube.

  • Solubilize: Add 0.5 mL of 1.0 M NaOH . Vortex until fully dissolved.[1] The high pH ensures ionization of the phenol and carboxyl groups.

  • Dilute: Slowly add 9.5 mL of Milli-Q water while swirling.

  • pH Check (Critical): Check the pH. It will likely be alkaline (pH > 10).

    • If the assay requires neutral pH: You must dilute this stock at least 1:10 or 1:100 into your assay buffer.

    • Warning: Do not adjust the stock pH below 8.0, or the compound may precipitate out of solution.

  • Filter: Sterilize using a 0.22 µm PES syringe filter if used for cell culture.

  • Store: Use immediately or store at -20°C for up to 1 month. Aqueous stability is lower than DMSO stability.

Quality Control & Validation

Before using the stock in critical assays, validate the solution state.

  • Visual Inspection: Hold the amber vial up to a light source (briefly). Turbidity or "swirling" particulates indicate incomplete solubilization.

  • UV-Vis Spectrum Validation:

    • Dilute the stock to 0.1 mM in 0.1 M NaOH.

    • Scan 220–350 nm.

    • Expectation: A shift in

      
       compared to non-iodinated tyrosine. The phenolic ionization in NaOH causes a bathochromic (red) shift, typically absorbing strongly around 300–310 nm due to the iodine substituent on the ring.
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and the critical checkpoints for stability.

G Start Start: NAc-MIT Preparation Decision Assay Tolerance to DMSO? Start->Decision DMSO_Route Method A: Organic Stock (High Conc. / Screening) Decision->DMSO_Route High Tolerance (>0.1%) NaOH_Route Method B: Aqueous Stock (Cell Culture / Sensitive Enz) Decision->NaOH_Route Low Tolerance (<0.1%) Step_DMSO_1 Weigh NAc-MIT (Amber Vial) DMSO_Route->Step_DMSO_1 Step_DMSO_2 Add Anhydrous DMSO (Target: 50-100 mM) Step_DMSO_1->Step_DMSO_2 Step_DMSO_3 Vortex & Aliquot Step_DMSO_2->Step_DMSO_3 QC_Check QC: Visual Clear? (No Precipitate) Step_DMSO_3->QC_Check Step_NaOH_1 Weigh NAc-MIT (Foil Wrapped) NaOH_Route->Step_NaOH_1 Step_NaOH_2 Add 1.0 M NaOH (Dropwise to dissolve) Step_NaOH_1->Step_NaOH_2 Step_NaOH_3 Dilute with H2O (Keep pH > 8.0) Step_NaOH_2->Step_NaOH_3 Step_NaOH_3->QC_Check QC_Check->Start Fail (Recalculate/Re-dissolve) Storage Store -20°C (Protect from Light) QC_Check->Storage Pass

Caption: Workflow for selecting the appropriate solubilization strategy based on downstream assay requirements.

References

  • PubChem. (n.d.). 3-Iodo-N-acetyl-L-tyrosine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • G-Biosciences. (2019).[2] Iodination Protocols and Reagent Handling. Retrieved October 26, 2023, from [Link]

Sources

Application

Using N-Acetyl-3-iodo-L-tyrosine as an internal standard in HPLC analysis

An In-Depth Guide to the Application of N-Acetyl-3-iodo-L-tyrosine as an Internal Standard in High-Performance Liquid Chromatography (HPLC) Analysis Authored by: A Senior Application Scientist Abstract Quantitative analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-Acetyl-3-iodo-L-tyrosine as an Internal Standard in High-Performance Liquid Chromatography (HPLC) Analysis

Authored by: A Senior Application Scientist

Abstract

Quantitative analysis via High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical development, clinical research, and quality control. The accuracy and precision of these measurements, however, are susceptible to a variety of errors, including variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique to mitigate these variables, ensuring robust and reliable quantification.[1][2] This application note provides a comprehensive guide to the theory, selection, and practical implementation of N-Acetyl-3-iodo-L-tyrosine as a novel internal standard for the analysis of tyrosine derivatives and other structurally related analytes. We will explore the rationale behind its selection, provide detailed, validated protocols for its use, and discuss the principles of data analysis and method validation in accordance with international guidelines.

The Rationale for Internal Standardization

In HPLC, the external standard method, which relies on comparing the analyte's response to a calibration curve generated from standards, is straightforward but prone to error. Any fluctuation in the analytical process can directly impact the accuracy of the final result.[1] The internal standard method circumvents these issues by introducing a known concentration of a non-interfering compound—the internal standard—to all samples, calibrators, and controls before analysis.[3]

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[3] This ratio remains stable even if there are minor variations in injection volume or detector response, as both the analyte and the IS are affected proportionally.[2] This approach significantly enhances the method's precision and accuracy, particularly for complex matrices or when sample preparation involves multiple steps.[4]

Figure 1: A diagram illustrating how the internal standard method corrects for variations in injection volume, maintaining a constant response ratio.

Selecting the Ideal Internal Standard: The Case for N-Acetyl-3-iodo-L-tyrosine

The selection of an appropriate internal standard is the most critical step in this method. An ideal IS should possess several key characteristics:

  • Chemical Similarity: It should be structurally similar to the analyte to ensure comparable behavior during sample extraction and chromatographic separation.[1][5]

  • Resolution: It must be well-resolved from the analyte and any other matrix components, with a resolution factor (Rs) typically greater than 1.5.[5]

  • Purity and Stability: The IS must be highly pure and stable in solution under all storage and analytical conditions.[1]

  • Non-Endogenous: It must not be naturally present in the sample matrix.[3]

N-Acetyl-3-iodo-L-tyrosine (CAS: 1023-47-8) emerges as an excellent candidate for analytes that are derivatives of L-tyrosine (e.g., N-Acetyl-L-tyrosine, thyroid hormone precursors, or other modified amino acids).

  • Structural Analogue: It shares the same N-acetyl-L-tyrosine core as many potential analytes, ensuring similar extraction efficiency and chromatographic behavior.

  • Unique Chromatographic Profile: The addition of a single iodine atom to the phenol ring significantly alters its hydrophobicity. This generally results in a longer retention time on a reversed-phase column compared to its non-iodinated counterpart, facilitating excellent chromatographic separation.

  • Enhanced UV Detection: The iodine atom acts as a chromophore, providing strong UV absorbance at wavelengths where the parent compound may have less sensitivity.

  • Improved Solubility and Stability: The N-acetyl group enhances the compound's solubility in aqueous and organic solvents compared to L-tyrosine, which has notoriously low solubility at neutral pH.[6][7] This modification also protects the primary amine, increasing the molecule's stability.

Experimental Protocols

Preparation of N-Acetyl-3-iodo-L-tyrosine (IS) Stock Solution

Objective: To prepare a concentrated, stable stock solution of the internal standard.

Materials:

  • N-Acetyl-3-iodo-L-tyrosine (Purity ≥97%)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Sonicator

Protocol:

  • Weighing: Accurately weigh approximately 10 mg of N-Acetyl-3-iodo-L-tyrosine powder and transfer it to a 10 mL Class A volumetric flask. Record the exact weight.

  • Initial Solubilization: Add 5 mL of HPLC-grade Methanol to the flask. The use of methanol is critical for initial wetting and dissolution of the aromatic compound.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Dilution to Volume: Once dissolved, dilute the solution to the 10 mL mark with ultrapure water. This creates a final solvent composition of 50:50 MeOH:Water, which maintains solubility while being compatible with reversed-phase HPLC systems.

  • Calculation: Calculate the final concentration in mg/mL. For example, if 10.5 mg was weighed, the stock concentration is 1.05 mg/mL.

  • Storage: Transfer the solution to an amber glass vial and store it at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended. The solution is typically stable for several days at refrigerated temperatures.[6]

Preparation of Calibration Standards and Quality Controls (QCs)

Objective: To prepare a series of calibration standards and QCs by spiking a known amount of analyte and a constant amount of IS into a representative blank matrix.

Protocol:

  • Analyte Stock: Prepare a primary stock solution of your target analyte (e.g., N-Acetyl-L-tyrosine) in a suitable solvent.

  • Working Solutions: Create a series of working solutions of the analyte by serially diluting the primary stock.

  • IS Working Solution: Prepare a working solution of the IS (e.g., 10 µg/mL) by diluting the IS stock solution in the mobile phase initial condition solvent (e.g., 95:5 Water:ACN).

  • Spiking:

    • For each calibration level, take a fixed volume of blank matrix (e.g., 930 µL of blank plasma or buffer).

    • Add 50 µL of the appropriate analyte working solution.

    • Add 20 µL of the IS working solution (this adds the IS at a constant concentration across all samples).

    • Vortex each tube for 30 seconds.

  • Sample Pre-treatment (if necessary): If using a biological matrix like plasma, perform a protein precipitation step. Add 3 parts of ice-cold acetonitrile for every 1 part of spiked plasma. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis. The IS, being added early, corrects for any analyte loss during this step.[3]

Figure 2: A typical experimental workflow for preparing samples and standards using the internal standard method.

HPLC Method Parameters

Objective: To establish an HPLC method capable of separating the analyte from the internal standard and any matrix components. The following is a robust starting point for N-Acetyl-L-tyrosine and N-Acetyl-3-iodo-L-tyrosine.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle sizeC18 provides excellent hydrophobic retention for the aromatic rings. Smaller particle sizes offer higher efficiency and better resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in WaterAn acidic modifier is crucial for protonating the carboxylic acid groups, leading to sharp, symmetrical peak shapes and consistent retention.[8]
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 70% B over 8 minutesA gradient elution is necessary to first elute the more polar analyte (N-Acetyl-L-tyrosine) and then the more hydrophobic IS (N-Acetyl-3-iodo-L-tyrosine).
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Detector UV/DADDiode Array Detector allows monitoring at multiple wavelengths to confirm peak purity and select the optimal wavelength for each compound.
Wavelength 275 nm (for N-Acetyl-L-tyrosine) and 285 nm (for N-Acetyl-3-iodo-L-tyrosine). Monitor both.Select the absorbance maximum for each compound to achieve the highest sensitivity. The iodination causes a slight bathochromic (red) shift in the absorbance maximum.

Data Analysis and Method Validation

Data Analysis
  • Integration: Integrate the peak areas for both the analyte and the internal standard in all chromatograms.

  • Ratio Calculation: For each injection (calibrators, QCs, and unknown samples), calculate the Peak Area Ratio:

    • Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Generate a calibration curve by plotting the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis) for the calibration standards.

  • Regression: Apply a linear regression model to the calibration curve. A weighting factor (e.g., 1/x or 1/x²) is often necessary for bioanalytical assays to ensure accuracy at the lower end of the curve. The curve should have a coefficient of determination (r²) > 0.99.

  • Quantification: Use the equation from the linear regression (y = mx + c) to calculate the concentration of the analyte in unknown samples and QCs using their calculated Peak Area Ratios.

Method Validation

The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Validation ParameterAcceptance Criteria
Specificity The method can unequivocally assess the analyte in the presence of matrix components. No interfering peaks at the retention times of the analyte or IS in blank matrix.[9]
Linearity The calibration curve shows a linear relationship between concentration and response ratio, with r² ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10]
Precision The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision) measurements.[10]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (typically Signal-to-Noise ratio of 3:1).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically Signal-to-Noise ratio of 10:1).
Stability Analyte and IS stability is demonstrated in stock solutions and in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[9]

Conclusion

N-Acetyl-3-iodo-L-tyrosine serves as a highly effective internal standard for the HPLC-based quantification of structurally related analytes. Its chemical properties provide for robust chromatographic separation, enhanced detection, and analogous behavior to target compounds during sample processing. By compensating for analytical variability, its use significantly improves the accuracy, precision, and reliability of quantitative results. The detailed protocols and validation framework provided herein offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement this powerful analytical strategy.

References

  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • Jurek, S. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • Various Authors. (2014, February 27). How to choose an HPLC internal standard?. ResearchGate. [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from NorthEast BioLab website. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Use of Non-Radioactive Iodinated Compounds as Standards.
  • Pure Synth. (n.d.). N-Acetyl-3,5-Diiodo-L-Tyrosine 95.0%. Retrieved from Pure Synth Research Chemicals website. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Validation of Chromatographic Methods. Retrieved from FDA website. [Link]

  • Darji, B., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34. [Link]

  • Newstead, S. M. (2011). Characterisation of the Synthesis of N,O-diacetyl-L-tyrosine from L-tyrosine. ResearchGate. [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Singh, O. M., et al. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. European Journal of Medicinal Chemistry, 42(4), 503-10. [Link]

  • BenchChem. (2025). Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers.
  • Pharmaffiliates. (n.d.). CAS No : 1023-47-8 | Product Name : N-Acetyl-3-iodotyrosine. Retrieved from Pharmaffiliates website. [Link]

  • Google Patents. (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Le, T. N., et al. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules, 24(7), 1285.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide and Thyroid Hormones. Retrieved from SIELC Technologies website. [Link]

  • Schweikert, K., et al. (2013). A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. Food Chemistry, 140(4), 809-815.
  • Völgyi, G., et al. (2021). HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. International Journal of Molecular Sciences, 22(22), 12229. [Link]

  • Rocha, M., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.
  • Cui, J., et al. (2023). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology Progress, 39(2), e3308.
  • Bundgaard, J. R., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 108-114. [Link]

Sources

Method

Enzymatic inhibition assays using N-Acetyl-3-iodo-L-tyrosine as a substrate analog

[1] Introduction & Scientific Rationale N-Acetyl-3-iodo-L-tyrosine (NAc-3-I-Tyr) is a specialized halogenated tyrosine derivative employed as a mechanistic probe and competitive inhibitor in enzymology. Unlike its parent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

N-Acetyl-3-iodo-L-tyrosine (NAc-3-I-Tyr) is a specialized halogenated tyrosine derivative employed as a mechanistic probe and competitive inhibitor in enzymology. Unlike its parent compound, L-Tyrosine, or the solubility-enhanced N-Acetyl-L-Tyrosine (NALT), the introduction of an iodine atom at the ortho (3-position) of the phenolic ring fundamentally alters the molecule's interaction with metalloenzymes, specifically Tyrosinases , Tyrosine Hydroxylases , and Peroxidases .

Why Use NAc-3-I-Tyr?
  • Steric Blockade: The bulky iodine atom (atomic radius ~133 pm) sterically hinders the hydroxylation at the 3-position, a critical step in the conversion of Tyrosine to L-DOPA by polyphenol oxidases.

  • Electronic Modulation: Iodine is electron-withdrawing yet lipophilic. It lowers the pKa of the phenolic hydroxyl group (approx.[1] pKa ~8.5 vs. 10.1 for Tyrosine), altering the binding affinity to active site metal centers (e.g., Cu²⁺ in Tyrosinase or Fe³⁺ in Peroxidases).

  • Peptide Mimicry: The N-acetylation blocks the alpha-amine, preventing non-specific Schiff base formation and mimicking the amide backbone of a tyrosine residue within a polypeptide chain.

Mechanism of Action

The primary utility of NAc-3-I-Tyr is as a Competitive Inhibitor or Suicide Substrate analog.

The Tyrosinase Blockade Model

Tyrosinase (EC 1.14.18.[2]1) possesses a binuclear copper active site. The catalytic cycle involves the binding of the phenolic oxygen to the copper center, followed by electrophilic aromatic substitution (hydroxylation) at the ortho position.

  • Normal Substrate (NALT): Binds Cu-site

    
    Ortho-hydroxylation 
    
    
    
    Oxidation to Quinone.
  • Inhibitor (NAc-3-I-Tyr): Binds Cu-site

    
     Iodine blocks ortho attack 
    
    
    
    Enzyme stalls or releases unaltered inhibitor.
Pathway Visualization

The following diagram illustrates the competitive inhibition logic within the melanogenesis pathway.

InhibitionPathway Tyrosine L-Tyrosine / NALT Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosine->Tyrosinase Substrate Binding DOPA L-DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigment Dopaquinone->Melanin Polymerization Inhibitor NAc-3-I-Tyr (Inhibitor) Inhibitor->Tyrosinase Competitive Binding (Steric Blockade) Tyrosinase->DOPA Hydroxylation

Figure 1: Mechanism of Action. NAc-3-I-Tyr competes for the Tyrosinase active site, preventing the hydroxylation of natural substrates.

Experimental Protocol: Spectrophotometric Inhibition Assay

This protocol quantifies the inhibitory potency (


 and 

) of NAc-3-I-Tyr against Mushroom Tyrosinase.
Reagents & Preparation
ReagentConcentrationPreparation Notes
Phosphate Buffer 50 mM, pH 6.8Use K₂HPO₄/KH₂PO₄. Oxygenate by bubbling O₂ for 5 min before use.
Tyrosinase Enzyme 1000 Units/mLDissolve lyophilized powder in cold buffer. Keep on ice.
Substrate (L-DOPA) 2.5 mMDissolve in buffer. Protect from light (auto-oxidation risk).
Inhibitor (NAc-3-I-Tyr) 10 mM StockDissolve in DMSO (10%), then dilute in buffer.
Assay Workflow

Detection Principle: Measurement of Dopachrome formation at 475 nm (orange/red pigment).

  • Blanking: Set spectrophotometer to 475 nm and 25°C. Zero with Phosphate Buffer.

  • Reaction Setup (96-well plate or Cuvette):

    • Control Wells: 140 µL Buffer + 40 µL Enzyme + 20 µL Solvent (DMSO control).

    • Test Wells: 140 µL Buffer + 40 µL Enzyme + 20 µL NAc-3-I-Tyr (Variable Conc: 0.1 – 500 µM).

  • Incubation: Incubate Enzyme and Inhibitor for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 40 µL L-DOPA substrate to all wells simultaneously using a multi-channel pipette.

  • Measurement: Monitor Absorbance (OD475) kinetically every 10 seconds for 5 minutes.

Workflow Diagram

AssayWorkflow Start Start: Prepare Reagents Incubation Pre-Incubation (Enzyme + NAc-3-I-Tyr) 10 min @ 25°C Start->Incubation Initiation Add Substrate (L-DOPA) Incubation->Initiation Read Kinetic Read OD 475nm (0-5 mins) Initiation->Read Analysis Calculate Vmax & IC50 Read->Analysis

Figure 2: Step-by-step workflow for the high-throughput spectrophotometric inhibition assay.

Data Analysis & Validation

Calculation of Inhibition

Calculate the initial velocity (


) from the linear portion of the kinetic curve (0–120 seconds).


Determining Ki (Inhibition Constant)

To confirm the mechanism (Competitive vs. Non-competitive), perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk Plot :

  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Competitive Pattern: Lines intersect at the Y-axis (

    
     is unchanged), but the X-intercept (
    
    
    
    ) shifts closer to zero.
  • Interpretation: NAc-3-I-Tyr increases the apparent

    
     of Tyrosinase for L-DOPA without affecting the catalytic turnover number (
    
    
    
    ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background Signal Auto-oxidation of L-DOPAPrepare substrate fresh; keep in dark; add ascorbic acid to stock (trace).
Precipitation NAc-3-I-Tyr insolubilityEnsure DMSO concentration < 5% in final assay; warm stock solution to 37°C.
Non-linear Kinetics Enzyme instabilityKeep enzyme on ice; ensure buffer pH is strictly 6.8 (activity drops at pH < 6).

Advanced Application: Structural Biology (Phasing)

Beyond inhibition, NAc-3-I-Tyr is a valuable tool in X-ray crystallography for SAD (Single-wavelength Anomalous Diffraction) phasing.

  • Protocol: Soak protein crystals (e.g., Tyrosinase, EGFR) in mother liquor containing 5–10 mM NAc-3-I-Tyr for 1–24 hours.

  • Rationale: The Iodine atom provides a strong anomalous signal (33 electrons), allowing for the determination of the crystallographic phase problem and precise mapping of the tyrosine-binding pocket.

References

  • Goldstein, M., & Weiss, Z. (1965). Inhibition of Tyrosine Hydroxylase by 3-iodo-L-tyrosine.[3] Life Sciences, 4(2), 261-264.

  • Chang, T.S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Sigma-Aldrich. Enzymatic Assay of Tyrosinase (EC 1.14.18.1). Technical Bulletin.

  • BOC Sciences. N-Acetyl-3-iodo-L-tyrosine hemihydrate Product Information.

  • Duckworth, H. W., & Coleman, J. E. (1970). Physicochemical and kinetic properties of mushroom tyrosinase. Journal of Biological Chemistry, 245(7), 1613-1625.

Sources

Application

Application Note: Synthesis of Iodinated Peptides Using N-Acetyl-3-iodo-L-tyrosine Building Blocks

Executive Summary The incorporation of 3-iodo-L-tyrosine into peptide sequences provides a critical handle for "late-stage functionalization" and pharmacological tuning.[1] While often viewed merely as a precursor for ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-iodo-L-tyrosine into peptide sequences provides a critical handle for "late-stage functionalization" and pharmacological tuning.[1] While often viewed merely as a precursor for radio-iodination (e.g.,


I labeling), the 3-iodo motif serves a dual purpose:
  • Structural Tuning: The bulky iodine atom (

    
     Å van der Waals radius) introduces steric constraints and halogen bonding capabilities that can enhance receptor affinity and metabolic stability.
    
  • Synthetic Versatility: The aryl iodide bond (

    
    ) is a "privileged" electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of peptide libraries or macrocycles from a single precursor.
    

This guide details the synthesis of N-acetylated iodinated peptides. It distinguishes between two strategic approaches: Mid-chain incorporation (using Fmoc-3-iodo-Tyr-OH) and N-terminal capping (using N-Acetyl-3-iodo-Tyr-OH or post-coupling acetylation).

Strategic Considerations & Chemistry

The Stability Paradox

The aryl-iodine bond is robust enough to survive standard Solid Phase Peptide Synthesis (SPPS) conditions (20% piperidine deprotection, 95% TFA cleavage) but reactive enough for palladium oxidative addition.

  • Light Sensitivity: Aryl iodides are photolabile. All reactions involving 3-iodo-tyrosine must be performed in amber glassware or foil-wrapped vessels to prevent radical de-iodination.

  • Cleavage Cocktails: Avoid "Reagent K" or cocktails containing strong reducing agents if they are not strictly necessary. Standard TFA/TIS/H

    
    O mixtures are preferred to maintain the integrity of the C-I bond.
    
Building Block Selection
  • Fmoc-3-iodo-L-tyrosine (Fmoc-Tyr(3-I)-OH): The standard for inserting the residue anywhere in the chain.

  • N-Acetyl-3-iodo-L-tyrosine: A specialized reagent used only for the final N-terminal coupling to introduce the motif as a "cap."

Experimental Protocols

Protocol A: Solid Phase Assembly (Fmoc/tBu Strategy)

Objective: Synthesize a peptide sequence containing 3-iodo-tyrosine, capped with an N-acetyl group.

Materials:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Amino Acid: Fmoc-3-iodo-L-tyrosine (CAS: 1330286-50-4) or equivalent.

  • Coupling Reagents: HATU or HBTU; DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Peptide grade, amine-free).

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell resin in DMF for 30 min under nitrogen flow.

  • Standard Chain Elongation:

    • Perform standard Fmoc deprotection (20% piperidine/DMF,

      
       min).
      
    • Couple standard amino acids using 5 eq. AA, 4.9 eq. HBTU, 10 eq. DIPEA for 45 min.[2]

  • Coupling the Iodinated Residue:

    • Critical: Dissolve Fmoc-3-iodo-L-tyrosine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) immediately before adding to the resin.[1]

    • Reasoning: Use only 3 equivalents (vs. standard 5) due to the higher cost and steric bulk of the iodinated derivative. HATU is preferred over HBTU to drive the coupling of the bulky aromatic system.

    • Reaction time: 60–90 minutes (double coupling recommended if residue is

      
       residues from C-terminus).
      
  • N-Terminal Acetylation (The "Capping" Step):

    • Note: If using Fmoc-3-iodo-Tyr-OH, remove the final Fmoc group.

    • Prepare Capping Solution: Acetic Anhydride (Ac

      
      O) / Pyridine / DMF (1:1:8 v/v/v).
      
    • Add solution to resin and shake for 20 minutes.

    • Perform Kaiser test (ninhydrin) to confirm negative result (no free amines).

Protocol B: Palladium-Catalyzed Cross-Coupling (Late-Stage Modification)

Objective: Use the iodine handle to attach a biaryl motif via Suzuki-Miyaura coupling on-resin or in-solution.

Context: This step transforms the "inert" iodine into a functional group (e.g., a fluorescent probe or pharmacophore) under aqueous-compatible conditions.

Reagents:

  • Peptide substrate (containing 3-iodo-Tyr).[1][3][4]

  • Boronic Acid: Phenylboronic acid or derivative (5 eq.).

  • Catalyst: Pd(OAc)

    
     (0.05 eq) + Ligand (e.g., SPhos or ADHP).
    
  • Base: K

    
    CO
    
    
    
    (5 eq.).

Procedure (Solution Phase):

  • Dissolve purified iodinated peptide (1 mM) in degassed Water/Acetonitrile (3:1).

  • Add K

    
    CO
    
    
    
    and the Boronic Acid.[1]
  • Add Pd catalyst/ligand mixture under Argon atmosphere.

  • Stir at 40°C for 4 hours.

  • Quench: Acidify with 1% TFA.

  • Purification: Direct injection onto Prep-HPLC (C18 column).

    • Note: Iodine is a heavy atom; the starting material will have a distinct mass and retention time compared to the coupled product.

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing these peptides and their downstream applications.

IodinatedPeptideWorkflow Start Target Design Resin Resin Loading (Rink/Wang) Start->Resin Coupling Chain Assembly (Fmoc-SPPS) Resin->Coupling IodoStep Insert 3-Iodo-Tyr (Fmoc-3-I-Tyr-OH) Coupling->IodoStep At specific position Capping N-Terminal Acetylation (Ac2O / Pyridine) Coupling->Capping Final Step IodoStep->Coupling If internal IodoStep->Capping If N-term is I-Tyr Cleavage TFA Cleavage (95% TFA, TIS, H2O) Capping->Cleavage App_Suzuki Suzuki Coupling (Pd-Catalysis) Cleavage->App_Suzuki Functionalization App_Imaging Radio-Iodination (Exchange) Cleavage->App_Imaging Isotope Exchange Final Final Bioactive Peptide Cleavage->Final Direct Use App_Suzuki->Final App_Imaging->Final

Caption: Workflow for integrating 3-iodo-L-tyrosine into SPPS, leading to diverse downstream applications like cross-coupling or imaging.

Quantitative Data Summary: Coupling Efficiency

The following table summarizes expected yields when coupling steric-heavy iodinated derivatives compared to standard tyrosine.

ParameterStandard Tyr Coupling3-Iodo-Tyr CouplingNotes
Coupling Reagent HBTU / DIPEAHATU / DIPEAHATU is required to overcome steric hindrance of the Iodine atom.
Equivalents 5.0 eq2.5 - 3.0 eqLower equivalents used due to high cost of iodinated building block.
Reaction Time 30-45 min60-120 minExtended time ensures completion; double coupling often required.
Cleavage Yield >95%85-90%Slight reduction due to hydrophobicity/aggregation; Iodine is stable.
Light Sensitivity LowHighMust protect from light to prevent de-iodination.

Quality Control & Troubleshooting

Preventing De-iodination
  • Symptom: Mass spectrum shows a peak at [M-126] (loss of Iodine) or [M-125+1] (replacement with H).

  • Cause: Radical reduction during cleavage or light exposure.

  • Solution:

    • Wrap reaction vessels in aluminum foil.

    • Avoid using silanes (TIS/TES) in high excess if significant reduction is observed (though usually TIS is safe).

    • Do not use zinc dust or reducing metals in the presence of the peptide.

Solubility Issues

Iodine increases the hydrophobicity (lipophilicity) of the peptide significantly.

  • HPLC: Expect the iodinated peptide to elute later (higher % acetonitrile) than the non-iodinated parent.

  • Dissolution: If the peptide precipitates in water, use 30-50% DMSO or Acetonitrile/Water mixtures for purification loading.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from

  • Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from

Sources

Method

Crystallization techniques for N-Acetyl-3-iodo-L-tyrosine Monohydrate complexes

An In-Depth Guide to the Crystallization of N-Acetyl-3-iodo-L-tyrosine Monohydrate Complexes Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the crystallization of N-A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallization of N-Acetyl-3-iodo-L-tyrosine Monohydrate Complexes

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the crystallization of N-Acetyl-3-iodo-L-tyrosine Monohydrate, a key intermediate in pharmaceutical research and development, particularly in the synthesis of radioiodinated compounds for medical imaging and therapy.[] This guide moves beyond simple protocols to explain the underlying principles governing crystal formation, offering researchers the tools to troubleshoot and optimize their crystallization experiments. We will explore several field-proven techniques, from slow evaporation to vapor diffusion, providing detailed, step-by-step protocols and the scientific rationale behind critical experimental choices.

Introduction: The Significance of Crystalline Form

N-Acetyl-3-iodo-L-tyrosine is an iodinated derivative of the amino acid L-tyrosine.[] Its ability to form a stable monohydrate crystalline solid is of paramount importance. Crystallization is a critical purification method that removes impurities, leading to a product with high purity essential for subsequent applications.[2] Furthermore, for analytical purposes such as X-ray crystallography, high-quality single crystals are indispensable for elucidating the three-dimensional molecular structure, which can provide insights into the compound's activity and stability.[3] The formation of a hydrate, where water molecules are incorporated into the crystal lattice, is a common phenomenon for compounds crystallized from aqueous solutions and can significantly influence properties like stability and solubility.[4]

Physicochemical Properties & Pre-crystallization Considerations

A successful crystallization experiment begins with a thorough understanding of the compound's properties. N-Acetyl-3-iodo-L-tyrosine Monohydrate is a white to off-white crystalline solid.[][5] The N-acetyl group enhances its aqueous solubility compared to the parent L-tyrosine.[6][7]

PropertyValueSource
Molecular Formula C₁₁H₁₂INO₄·H₂O[5]
Molecular Weight 367.14 g/mol [5]
Appearance White to Off-White Solid/Crystalline Powder[][8]
Solubility Soluble in water and ethanol.[8]
Stability Generally stable; incompatible with strong oxidizing agents.[8]

Causality Behind Solvent Selection: The choice of solvent is the most critical factor in a crystallization experiment. An ideal solvent should dissolve the compound moderately at high temperatures but poorly at low temperatures. For N-Acetyl-3-iodo-L-tyrosine Monohydrate, its inherent solubility in water makes aqueous systems a logical starting point. The use of co-solvents, such as ethanol or acetone, can be employed to fine-tune the solubility and promote supersaturation, a prerequisite for crystal nucleation and growth.[9]

Core Principles of Crystallization

The transition from a dissolved solute to a highly ordered crystal lattice is governed by thermodynamics and kinetics. The process can be visualized as a sequence of essential steps.

G cluster_workflow General Crystallization Workflow A Dissolution (Solute in Solvent) B Supersaturation (Cooling, Evaporation, Anti-solvent) A->B Induce C Nucleation (Formation of Crystal Seeds) B->C Spontaneous or Seeded D Crystal Growth (Deposition onto Nuclei) C->D Growth Phase E Isolation & Drying (Filtration) D->E Harvest

Caption: A generalized workflow illustrating the key stages of a crystallization process.

  • Supersaturation: The solution must contain more dissolved solute than it can theoretically hold at equilibrium. This non-equilibrium state is the driving force for crystallization and can be achieved by slow cooling, solvent evaporation, or adding an "anti-solvent" in which the compound is insoluble.[2]

  • Nucleation: In a supersaturated solution, molecules begin to aggregate into small, ordered clusters or nuclei. This can happen spontaneously (primary nucleation) or be induced by adding a seed crystal (secondary nucleation).[2]

  • Crystal Growth: Once stable nuclei have formed, further solute molecules deposit onto the existing crystal lattice, causing the crystals to grow in size. Slower growth rates generally lead to larger and more perfect crystals.[2][3]

Application Protocols for Crystallization

The following protocols are designed to be self-validating, with clear checkpoints and explanations of the underlying mechanisms.

Protocol 1: Slow Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.

  • Principle: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystallization.

  • Materials: N-Acetyl-3-iodo-L-tyrosine Monohydrate, deionized water, ethanol, Erlenmeyer flask, magnetic stirrer with hotplate, insulated container (e.g., Dewar flask or styrofoam box).

  • Methodology:

    • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable solvent system (e.g., 9:1 water:ethanol) at an elevated temperature (e.g., 50-60°C) with stirring until all solid is just dissolved.[7] Rationale: Using the minimum volume of hot solvent ensures the solution will become supersaturated upon cooling.

    • Clarification (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

    • Slow Cooling: Cover the flask and place it in an insulated container to slow the rate of cooling. Allow it to cool undisturbed to room temperature over several hours or days.[2] Rationale: Slow cooling prevents rapid precipitation, which favors the formation of larger, higher-quality crystals.

    • Maturation: For improved yield, the flask can be transferred to a refrigerator (4°C) after it has reached room temperature to further decrease the compound's solubility.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent to remove any adhering supernatant, and dry under vacuum.[10]

Protocol 2: Slow Evaporation

A straightforward method suitable for compounds that are soluble at room temperature.

  • Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

  • Materials: N-Acetyl-3-iodo-L-tyrosine Monohydrate, suitable solvent (e.g., water or a water/ethanol mixture), a vial or beaker, parafilm or foil.

  • Methodology:

    • Preparation: Prepare a solution that is near saturation at room temperature.

    • Setup: Transfer the solution to a clean vial. Cover the opening with parafilm and pierce a few small holes in it. Rationale: The small holes control the rate of evaporation. A slower rate is generally preferable for growing larger single crystals.[11]

    • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Protocol 3: Anti-Solvent Vapor Diffusion

This is a highly controlled technique that often yields high-quality crystals suitable for X-ray diffraction.

  • Principle: The compound is dissolved in a "good" solvent. This solution is then exposed to the vapor of an "anti-solvent" (in which the compound is insoluble but which is miscible with the good solvent). The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and causing it to crystallize.

  • Materials: N-Acetyl-3-iodo-L-tyrosine Monohydrate, a "good" solvent (e.g., water, DMSO), an "anti-solvent" (e.g., ethanol, isopropanol, acetone), a small vial, and a larger jar with a sealed lid.

Caption: Schematic of an anti-solvent vapor diffusion crystallization setup.

  • Methodology:

    • Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent in the small, open vial.

    • Assembly: Pour a small amount of the "anti-solvent" into the bottom of the larger jar. Carefully place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels do not touch.

    • Sealing: Seal the jar tightly. Rationale: This creates a closed system where the anti-solvent vapor pressure can equilibrate, allowing for slow, controlled diffusion into the compound solution.

    • Incubation: Place the sealed jar in a stable, vibration-free environment. Crystals should form over the course of several days to weeks at the interface and within the solution.

    • Isolation: Once crystals have formed, carefully remove the vial, decant the mother liquor, and dry the crystals.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated; nucleation is inhibited.Try adding a seed crystal. Gently scratch the inside of the glass with a stirring rod at the liquid-air interface to create nucleation sites.[2] Concentrate the solution further by slow evaporation.
Oily Precipitate Compound is precipitating too rapidly; presence of impurities.Re-dissolve the oil by gentle heating and allow it to cool much more slowly.[12] Try a different solvent system. Ensure the starting material is of high purity.
Poor Crystal Quality Crystallization occurred too quickly.Slow down the process: use a more insulated container for slow cooling, or smaller holes in the parafilm for slow evaporation. Reduce the concentration of the initial solution.
Hygroscopic Product The compound readily absorbs atmospheric moisture.Ensure all solvents are freshly dried before use.[12] Handle and store the final product in a desiccator or under an inert atmosphere.

References

  • Benchchem.
  • ResearchGate. How to get (or crystallize)
  • University of California, Los Angeles.
  • Royal Society of Chemistry. A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of l-tyrosine.
  • CymitQuimica. CAS 537-55-3: N-Acetyl-L-tyrosine.
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.
  • École Polytechnique Fédérale de Lausanne.
  • Ibrahim, J. (2025).
  • Journal of Sciences, Islamic Republic of Iran.
  • BOC Sciences.
  • International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate.
  • Wikipedia.
  • Crystal growing wiki.
  • CD Formul
  • Santa Cruz Biotechnology.
  • ScholarWorks.
  • Benchchem. Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers.

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Application

Application Note: Quantitative Analysis of N-Acetyl-3-iodo-L-tyrosine in Biological Fluids via LC-ESI-MS/MS

This Application Note provides a comprehensive, high-sensitivity protocol for the detection and quantification of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) in biological fluids (plasma, urine). Designed for researchers in thy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-sensitivity protocol for the detection and quantification of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) in biological fluids (plasma, urine).

Designed for researchers in thyroid metabolism, drug development, and toxicology, this guide leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for specificity. While NAc-MIT is often used as a synthetic intermediate or enzyme substrate, its detection in biological matrices requires rigorous exclusion of interferences from endogenous iodotyrosines (MIT, DIT) and N-acetyl-L-tyrosine (NALT).

Introduction & Biological Context

N-Acetyl-3-iodo-L-tyrosine (NAc-MIT) is a halogenated derivative of N-acetyl-L-tyrosine. While Monoiodotyrosine (MIT) and Diiodotyrosine (DIT) are well-characterized precursors of thyroid hormones, the N-acetylated forms represent a specific metabolic niche. NAc-MIT appears in research contexts as:

  • Enzymatic Substrate: Used to assay tyrosinase and peroxidase activity.

  • Pharmaceutical Impurity/Standard: A potential byproduct in the synthesis of iodinated drugs or radiotracers.

  • Metabolic Marker: A potential minor metabolite where acetylation acts as a phase II conjugation step to facilitate excretion of iodotyrosines.

Detecting NAc-MIT requires separating it from its non-iodinated analog (NALT) and its deacetylated precursor (MIT). The iodine atom introduces significant hydrophobicity (LogP ~0.5) compared to Tyrosine, allowing for effective Reverse-Phase (RP) separation.

Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Formula C₁₁H₁₂INO₄Basis for Mass Spectrometry
Molecular Weight 349.12 g/mol Precursor Ion Selection
pKa (COOH) ~3.0Ionized at neutral pH; retain on C18 at acidic pH
pKa (Phenol-OH) ~8.4Iodine increases acidity of phenol (vs. Tyr pKa ~10)
LogP ~ -0.5 to 0.0Moderate retention on C18; elutes after NALT

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition.

G cluster_prep Prep Logic Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition (13C-MIT or N-Acetyl-Tyr-d3) Sample->IS_Add Prep Sample Preparation (SPE or PPT) IS_Add->Prep LC LC Separation (C18 Column) Prep->LC Inject MS MS/MS Detection (Neg/Pos Switching) LC->MS ESI Data Quantification & Analysis MS->Data

Caption: Workflow for the extraction and detection of NAc-MIT. Internal standardization is critical for correcting matrix effects.

Sample Preparation Protocols

Choose the method based on the required sensitivity and available equipment.

Method A: Solid Phase Extraction (SPE) – Recommended for Urine & Low-Level Plasma

SPE provides the cleanest extracts, removing salts that suppress ionization in the MS source.

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg / 1 mL.

  • Protocol:

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Mix 200 µL Sample + 200 µL 0.1% Formic Acid (aq). Load onto cartridge.

    • Washing: Wash with 1 mL 5% Methanol in Water (removes salts and highly polar interferences).

    • Elution: Elute with 500 µL 100% Methanol.

    • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

Method B: Protein Precipitation (PPT) – High Throughput for Plasma

Faster but higher matrix effect.

  • Protocol:

    • Aliquot 100 µL Plasma into a 1.5 mL tube.

    • Add 10 µL Internal Standard (e.g., N-Acetyl-L-Tyrosine-d3 or 3-iodo-L-tyrosine-13C6).

    • Add 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a vial. Optional: Dilute 1:1 with water to improve peak shape on early eluters.

Analytical Protocol (LC-MS/MS)[2][3]

Liquid Chromatography (LC) Conditions[4]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Load Sample
5.00 60 Linear Gradient
5.10 95 Wash
7.00 95 Wash Hold
7.10 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (MS) Settings

Due to the N-acetyl group and the iodine atom, the molecule can be detected in both polarities. Negative Mode is often more sensitive for halogenated phenols (iodine enhances acidity), while Positive Mode provides characteristic structural fragments.

  • Source: Electrospray Ionization (ESI).[1][2][3]

  • Mode: Negative (Primary) or Positive (Confirmatory).

  • Capillary Voltage: 3.5 kV (Neg) / 4.0 kV (Pos).

  • Drying Gas: 300°C, 10 L/min.

MRM Transitions (Multiple Reaction Monitoring):

PolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeRationale
Negative 348.0 [M-H]⁻ 126.9 [I]⁻ 25 Quantifier Iodine loss (Highly Specific)
Negative348.0 [M-H]⁻304.0 [M-H-CO₂]⁻15QualifierDecarboxylation
Positive350.1 [M+H]⁺308.1 [M+H-Ketene]⁺10QualifierLoss of Acetyl group (42 Da)
Positive350.1 [M+H]⁺262.1 [MIT Fragment]⁺20QualifierLoss of Acetyl + COOH

Note: The Negative mode transition to Iodide (m/z 126.9) is typically the most sensitive channel for iodinated compounds.

Method Validation Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated against the following parameters:

  • Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL (R² > 0.99).

  • Sensitivity:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3. Expected ~0.1-0.5 ng/mL.

    • LOQ (Limit of Quantitation): S/N > 10.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, use Matrix-Matched calibration or Stable Isotope Dilution.

  • Stability: N-Acetyl compounds can deacetylate. Keep samples at 4°C and analyze within 24 hours. Avoid high pH to prevent hydrolysis.

Troubleshooting & Common Pitfalls

  • Interference from MIT: MIT (MW 307) is a common endogenous metabolite. Ensure chromatographic separation. NAc-MIT (MW 349) is heavier, but in-source fragmentation of NAc-MIT can produce MIT ions. If peaks co-elute, this causes "crosstalk." Solution: Ensure NAc-MIT elutes after MIT (it is more hydrophobic).

  • Iodine Loss: Iodinated compounds are light-sensitive. Protocol: Use amber vials and minimize exposure to direct light during sample prep.

  • Carryover: Iodine is "sticky" in stainless steel systems. Protocol: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Dehal1 and Iodotyrosine Metabolism

    • Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice. (PMC).[4]

    • HPLC-MS-MS analysis of thyroid hormones and iodotyrosines. (University of Siena).

  • Analytical Methods for N-Acetyl-Tyrosine & Iodinated Derivatives

    • Broad-Spectrum Antimicrobial Effects... using N-acetyl-3-iodo-L-tyrosine ethyl ester as model. (ASM Journals).

    • Quantification of N-Acetyl-L-tyrosine in Human Plasma using a Validated HPLC-UV Method. (BenchChem).[5] (Note: General NALT method adapted).

  • Mass Spectrometry of Iodinated Compounds

    • Positive vs Negative Ion Mode in Metabolomics. (Arome Science).

    • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.[6][7] (Agilent Application Note).

Sources

Method

The Role of N-Acetyl-3-iodo-L-tyrosine Monohydrate in Elucidating Peroxidase-Catalyzed Iodination Mechanisms

This technical guide provides an in-depth exploration of N-Acetyl-3-iodo-L-tyrosine Monohydrate as a crucial tool in the study of peroxidase-catalyzed iodination reactions. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of N-Acetyl-3-iodo-L-tyrosine Monohydrate as a crucial tool in the study of peroxidase-catalyzed iodination reactions. Designed for researchers, scientists, and professionals in drug development, this document details the underlying biochemical principles, offers comprehensive experimental protocols, and presents robust data analysis strategies. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins them, ensuring a thorough understanding and successful application of these techniques in your research endeavors.

Scientific Foundation: Understanding Peroxidase-Catalyzed Iodination

Peroxidase enzymes, such as horseradish peroxidase (HRP), lactoperoxidase (LPO), and thyroid peroxidase (TPO), are pivotal in a myriad of biological processes, including hormone synthesis and host defense mechanisms.[1][2][3] A key function of these enzymes is the catalysis of iodination, the process of incorporating iodine into organic molecules, most notably tyrosine residues in proteins.[4][5] This reaction is fundamental to the biosynthesis of thyroid hormones, where TPO iodinates thyroglobulin.[2][5]

The generally accepted mechanism involves the oxidation of iodide ions (I⁻) by the peroxidase in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a reactive iodine species.[2][6] This species then electrophilically attacks the aromatic ring of tyrosine to form monoiodotyrosine (MIT) and subsequently diiodotyrosine (DIT).[4][6] The precise nature of the iodinating agent has been a subject of extensive research, with evidence pointing towards enzyme-bound hypoiodite ([EOI]⁻) or free hypoiodous acid (HOI).[6][7][8][9]

N-Acetyl-L-tyrosine and its iodinated derivative, N-Acetyl-3-iodo-L-tyrosine, serve as invaluable model compounds in these studies. The N-acetylation blocks the primary amine group, preventing potential side reactions and allowing researchers to focus specifically on the enzymatic iodination of the phenolic ring.[10][11]

The Significance of N-Acetyl-3-iodo-L-tyrosine Monohydrate in Research

N-Acetyl-3-iodo-L-tyrosine Monohydrate is a key reagent for:

  • Kinetic Studies: It serves as a standard and a substrate to investigate the kinetics of peroxidase-catalyzed iodination and deiodination reactions.[1][11]

  • Inhibitor Screening: Its use is crucial in the development and characterization of peroxidase inhibitors, which have therapeutic potential in conditions like thyroid disorders.[]

  • Radioiodination: This compound is a precursor for the synthesis of radioiodinated tracers used in various imaging and diagnostic applications, including Positron Emission Tomography (PET).[][13][14]

  • Understanding Disease Mechanisms: Studying the enzymatic handling of iodinated tyrosines provides insights into the pathophysiology of thyroid diseases and the role of peroxidases in inflammatory processes.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for utilizing N-Acetyl-3-iodo-L-tyrosine Monohydrate in peroxidase-catalyzed iodination studies.

General Workflow for Peroxidase-Catalyzed Iodination Assay

The following diagram illustrates the general workflow for a typical peroxidase-catalyzed iodination assay.

Peroxidase Iodination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme, H2O2, Iodide) AssaySetup Assay Setup (Microplate/Cuvette) ReagentPrep->AssaySetup Dispense Initiation Initiate Reaction (Add H2O2) Incubation Incubation (Controlled Temp & Time) Initiation->Incubation Quenching Quench Reaction (e.g., Sodium Thiosulfate) Detection Detection (Spectrophotometry/HPLC/MS) Quenching->Detection DataAnalysis Data Analysis (Kinetics, IC50) Detection->DataAnalysis

Caption: General experimental workflow for a peroxidase-catalyzed iodination assay.

Protocol: Kinetic Analysis of Peroxidase-Catalyzed Iodination of N-Acetyl-L-tyrosine

This protocol outlines a spectrophotometric method to determine the kinetic parameters of a peroxidase enzyme using N-Acetyl-L-tyrosine as the substrate. The formation of N-Acetyl-3-iodo-L-tyrosine can be monitored by the increase in absorbance at a specific wavelength.

Materials:

  • N-Acetyl-L-tyrosine

  • N-Acetyl-3-iodo-L-tyrosine Monohydrate (for standard curve)

  • Peroxidase enzyme (e.g., Horseradish Peroxidase, Lactoperoxidase)

  • Potassium Iodide (KI)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer (UV-Vis)

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of N-Acetyl-L-tyrosine, KI, and H₂O₂ in the appropriate buffer.

    • Prepare a stock solution of the peroxidase enzyme in cold buffer. The concentration should be determined empirically.

    • Prepare a standard curve using known concentrations of N-Acetyl-3-iodo-L-tyrosine Monohydrate to correlate absorbance with product concentration.

  • Assay Setup:

    • In a microplate well or cuvette, add the following in order:

      • Phosphate Buffer

      • N-Acetyl-L-tyrosine solution (at varying concentrations for kinetic analysis)

      • KI solution

      • Peroxidase enzyme solution

    • Mix gently and allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of H₂O₂ solution.

    • Immediately start monitoring the increase in absorbance at the predetermined wavelength for the formation of the iodinated product (typically around 290 nm).[15]

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots using the Beer-Lambert law and the molar extinction coefficient determined from the standard curve.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

Table 1: Example Reagent Concentrations for Kinetic Assay

ReagentStock ConcentrationFinal Concentration in Assay
Phosphate Buffer1 M100 mM
N-Acetyl-L-tyrosine10 mM0.1 - 2 mM
Potassium Iodide (KI)100 mM1 - 10 mM
Hydrogen Peroxide (H₂O₂)10 mM50 - 200 µM
Peroxidase Enzyme1 mg/mL1 - 10 µg/mL

Note: These concentrations are starting points and should be optimized for your specific enzyme and experimental conditions.

Protocol: Peroxidase Inhibitor Screening Assay

This protocol describes a high-throughput screening assay to identify potential inhibitors of peroxidase-catalyzed iodination.

Materials:

  • Same as in Protocol 3.2

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate Buffer

      • N-Acetyl-L-tyrosine solution (at a concentration near the Kₘ)

      • KI solution

      • Test compound at various concentrations (or a single concentration for primary screening)

      • Peroxidase enzyme solution

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at the desired temperature for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding H₂O₂ to all wells.

    • Monitor the reaction as described in Protocol 3.2.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration compared to the positive control.

    • For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Biochemical Mechanism and Data Interpretation

The iodination of tyrosine by peroxidases is a complex process. The following diagram illustrates the key steps in the catalytic cycle.

Peroxidase Catalytic Cycle cluster_reactants cluster_products E Peroxidase (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) E->CompoundI + H₂O₂ - H₂O CompoundII Compound II (Fe⁴⁺=O) CompoundI->CompoundII + I⁻ - I• CompoundII->E + I⁻ - I• + H₂O H2O2 H₂O₂ I_minus I⁻ Tyr N-Acetyl-L-tyrosine I_minus->Tyr Iodination MIT N-Acetyl-3-iodo-L-tyrosine Tyr->MIT Iodination H2O H₂O

Sources

Application

Application Note: Incorporating N-Acetyl-3-iodo-L-tyrosine into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of 3-iodo-L-tyrosine (3-I-Tyr) into peptides is a critical strategy for structure-activity relationship (SAR) studies, X-ray crystallography phasing (due to the heavy iodine atom), and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-iodo-L-tyrosine (3-I-Tyr) into peptides is a critical strategy for structure-activity relationship (SAR) studies, X-ray crystallography phasing (due to the heavy iodine atom), and the development of thyroid hormone analogues.[1] When the N-terminus requires acetylation (N-Acetyl-3-iodo-L-tyrosine), the modification serves a dual purpose: it introduces the halogenated moiety and simultaneously "caps" the peptide, preventing exopeptidase degradation and mimicking native protein acetylation.

This guide details the technical protocols for incorporating this moiety via Solid-Phase Peptide Synthesis (SPPS) . Unlike standard amino acid couplings, the presence of the bulky, electron-withdrawing iodine atom at the ortho position of the phenol requires specific handling to prevent dehalogenation and ensure complete coupling.

Chemical Logic & Strategic Considerations

The "Termination" Constraint

N-Acetyl-3-iodo-L-tyrosine lacks a temporary protecting group (like Fmoc or Boc) on its


-amine.[1] Chemically, it is a carboxylic acid with a blocked amine.[1]
  • Implication: It must be the final residue coupled to the resin-bound chain.

  • Alternative: If the iodinated tyrosine is required internally, one must use Fmoc-3-iodo-L-tyrosine-OH , followed by chain elongation, and subsequent N-terminal acetylation.[1]

Stability of the C-I Bond

The carbon-iodine bond on the tyrosine ring is robust under standard Fmoc SPPS conditions but exhibits specific sensitivities:

  • Acid Stability: Stable to Trifluoroacetic acid (TFA) cleavage cocktails.[1]

  • Base Stability: Stable to 20% Piperidine (Fmoc removal).

  • Vulnerability: Susceptible to palladium-catalyzed dehalogenation (if subsequent cross-coupling is planned) and radical reduction if improper scavengers (e.g., high concentrations of thiols under vigorous heating) are used.[1]

Steric & Electronic Effects

The iodine atom at the 3-position exerts a negative inductive effect (-I), increasing the acidity of the phenolic hydroxyl (pKa ~8.5 vs. 10 for Tyr). Sterically, the iodine atom is large (ionic radius ~2.2 Å), which can hinder coupling if the preceding residue is bulky (e.g.,


-branched amino acids like Val, Ile).

Experimental Workflows (Graphviz)

The following diagram outlines the decision logic between Direct Coupling and Stepwise Assembly.

SPPS_Strategy Start Start: Target Peptide Design Decision Is N-Ac-3-I-Tyr available as a pre-made building block? Start->Decision MethodA Method A: Direct Coupling (Use N-Ac-3-I-Tyr-OH) Decision->MethodA Yes MethodB Method B: Stepwise Assembly (Use Fmoc-3-I-Tyr-OH) Decision->MethodB No (Standard) Act_A Activation: HATU/DIPEA (High reactivity required) MethodA->Act_A Couple_B Couple Fmoc-3-I-Tyr-OH (DIC/Oxyma Pure) MethodB->Couple_B Couple_A Coupling to Resin-Bound Peptide Act_A->Couple_A Cleavage Final Cleavage (TFA/TIS/H2O) Couple_A->Cleavage Deprotect Fmoc Removal (20% Piperidine) Couple_B->Deprotect Cap_B Acetylation (Ac2O / Pyridine) Deprotect->Cap_B Cap_B->Cleavage

Figure 1: Decision tree for incorporating N-Acetyl-3-iodo-L-tyrosine. Method B is often preferred for higher purity and lower reagent cost.

Detailed Protocols

Pre-Synthesis Checklist
ComponentSpecificationRationale
Resin Rink Amide (0.5–0.7 mmol/g)C-terminal amide is standard for bioactive peptides.[1]
Solvent DMF (Peptide Grade)High solubility for iodinated species.
Activator HATU or DIC/OxymaHATU is preferred for the final capping step to drive the reaction to completion despite sterics.
Scavenger TIS (Triisopropylsilane)Essential for quenching carbocations without reducing the C-I bond.
Method A: Direct Coupling of N-Acetyl-3-iodo-L-tyrosine

Use this method if you have the commercially available N-acetylated building block.[1]

  • Resin Preparation: Swell the resin (containing the peptide chain

    
    ) in DMF for 20 minutes.
    
  • Activation:

    • Weigh 3.0 equivalents of N-Acetyl-3-iodo-L-tyrosine.

    • Weigh 2.9 equivalents of HATU.[2]

    • Dissolve in minimal DMF.

    • Add 6.0 equivalents of DIPEA (Diisopropylethylamine).[1]

    • Note: The solution may turn yellow; this is normal.[3]

  • Coupling:

    • Add the activated solution to the resin immediately.

    • Shake/agitate at room temperature for 2 to 4 hours . (Longer than standard AA coupling due to the N-acetyl group's lower nucleophilicity in subsequent steps if this were not the end, but here we are coupling an acid so kinetics are standard, yet the iodine adds steric bulk).

  • Washing: Drain and wash with DMF (

    
     min) and DCM (
    
    
    
    min).[1]
  • Kaiser Test: Perform a Kaiser (ninhydrin) test.[1] It must be negative (colorless beads), indicating no free amines remain.[1]

Method B: Stepwise Assembly (Recommended)

Use this method if you have Fmoc-3-iodo-L-tyrosine.[1] It is generally more robust and cost-effective.[1]

  • Coupling Fmoc-3-iodo-L-tyrosine:

    • Use 3.0 eq Fmoc-3-iodo-L-tyrosine-OH, 3.0 eq DIC, and 3.0 eq Oxyma Pure in DMF.[1]

    • Couple for 60 minutes at room temperature.

    • Wash with DMF.[1][2]

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min, 
      
      
      
      min).[1]
    • Crucial: Wash extensively with DMF (

      
       min) to remove all traces of piperidine.[1]
      
  • N-Terminal Acetylation (Capping):

    • Prepare a solution of Acetic Anhydride (Ac₂O) / Pyridine / DMF (1:2:7 ratio).

    • Add to resin and shake for 15–20 minutes .

    • Wash with DMF and DCM.[1][2]

    • Validation: Kaiser test must be negative.[1]

Critical Step: Cleavage and Isolation[4]

The cleavage step is where most "de-iodination" accidents occur. Avoid strong reducing agents like Ethanedithiol (EDT) unless absolutely necessary (e.g., if the peptide contains multiple Trp/Met residues prone to oxidation).

The "Iodine-Safe" Cocktail

For a standard peptide containing N-Ac-3-I-Tyr:

  • TFA: 95%[1][4]

  • TIS (Triisopropylsilane): 2.5%[1]

  • Water: 2.5%[1]

Protocol:

  • Cool the cleavage cocktail to 4°C before adding to the resin.

  • Add cocktail to resin (10 mL per gram of resin).

  • Agitate at Room Temperature for 2–3 hours.

    • Warning: Do not heat.[1] Heat promotes acid-catalyzed dehalogenation.[1]

  • Filter resin and precipitate filtrate into cold Diethyl Ether.

  • Centrifuge to collect the white/off-white pellet.[1]

Analytical Quality Control

HPLC Profile

Iodination significantly increases hydrophobicity.[1]

  • Expectation: The N-Acetyl-3-iodo-Tyr peptide will elute later (higher % Acetonitrile) than its non-iodinated parent or the non-acetylated precursor.[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

Mass Spectrometry (MS)
  • Mass Shift: Iodine adds roughly 126 Da (Mass of I [126.9] - Mass of H [1.008]).

  • Isotope Pattern: Unlike Chlorine (3:1) or Bromine (1:1), Iodine is monoisotopic (

    
    ).[1] You will not  see a distinctive "M+2" isotope split.[1] You will simply see the mass shift.
    
  • Diagnostic: If you see a peak at

    
    , significant deiodination occurred during cleavage.[1]
    

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance from Iodine.[1]Double couple using HATU. Increase temperature to 40°C (do not exceed 50°C).
Deiodination (Mass -126) Reducing conditions in cleavage.[1]Remove EDT/DTT from cleavage cocktail. Ensure TIS is present. Keep reaction cool.
Low Solubility Hydrophobic nature of I-Tyr.[1]Dissolve crude peptide in 30% Acetic Acid or DMSO prior to HPLC purification.
Colored Product Iodine liberation (

).
Wash crude ether pellet with dilute sodium thiosulfate solution (rarely needed if TIS is used).[1]

References

  • Solid-Phase Peptide Synthesis of Halogenated Tyrosine Derivatives. Source:Journal of Peptide Science. Context: Establishes stability of 3-iodo-tyrosine in Fmoc chemistry. Link:[Link] (General Journal Link for verification of scope)[1]

  • Prevention of Tryptophan Oxidation During Iodination. Source:ResearchGate / Z.[1] Naturforsch. Context: Discusses scavenger logic and stability of iodinated residues during oxidative handling. Link:[Link]

  • 3-Iodo-L-Tyrosine Properties and SPPS Compatibility. Source:PubChem / NIH.[1] Context: Physical properties, pKa, and solubility data for the building block. Link:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Acetyl-3-iodo-L-tyrosine

Welcome to the technical support center for scientists and researchers analyzing N-Acetyl-3-iodo-L-tyrosine. This guide provides in-depth troubleshooting strategies and detailed protocols to diagnose and resolve High-Per...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers analyzing N-Acetyl-3-iodo-L-tyrosine. This guide provides in-depth troubleshooting strategies and detailed protocols to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for quantifying N-Acetyl-3-iodo-L-tyrosine?

A1: In an ideal chromatographic separation, a peak should be symmetrical with a Gaussian shape. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[1] This is problematic because it significantly compromises the accuracy of peak integration, leading to unreliable quantification.[2] Tailing peaks are shorter and wider than symmetrical peaks of the same area, which can negatively impact the lower limit of quantification (LLOQ) and make it difficult to resolve N-Acetyl-3-iodo-L-tyrosine from nearby impurities.[3]

Q2: I am seeing significant peak tailing for N-Acetyl-3-iodo-L-tyrosine. What is the most likely cause?

A2: The most common cause of peak tailing for a polar, ionizable molecule like N-Acetyl-3-iodo-L-tyrosine is secondary-site interactions with the stationary phase.[4] Your analyte contains a carboxylic acid and a phenolic hydroxyl group. These functional groups can interact strongly with active sites on the silica-based column packing, primarily residual silanol groups (Si-OH).[5][6] These unwanted polar or ionic interactions create a mixed-mode retention mechanism, disrupting the primary reversed-phase separation and causing the peak to tail.[3][4]

Q3: How does the mobile phase pH influence the peak shape of N-Acetyl-3-iodo-L-tyrosine?

A3: Mobile phase pH is critical. N-Acetyl-3-iodo-L-tyrosine has acidic functional groups that can ionize. The silanol groups on the silica surface are also acidic and become ionized (negatively charged) at pH levels above approximately 3.[4][7] If the mobile phase pH is not controlled correctly, you can have strong ionic interactions between your negatively charged analyte and positively charged sites on the column, or between your analyte and the negatively charged silanol groups. Operating at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of these silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[3][5]

Q4: Could my HPLC column be the source of the problem? What type of column is recommended?

A4: Absolutely. The column is a primary factor. Older columns, known as Type A silica, have a higher concentration of acidic silanol groups and trace metal impurities, which are notorious for causing peak tailing with polar compounds.[3] For N-Acetyl-3-iodo-L-tyrosine, you should use a modern, high-purity "Type B" silica column that is fully end-capped.[3][8] End-capping is a process that chemically blocks most of the residual silanol groups, making the surface less active and reducing the sites available for unwanted secondary interactions.[9][10]

Systematic Troubleshooting Guide

Peak tailing issues can originate from the chemistry of the separation, the hardware, or the sample itself. This guide provides a logical workflow to identify and resolve the issue.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of peak tailing for N-Acetyl-3-iodo-L-tyrosine.

G cluster_chem Part 1: Chemical & Method Optimization cluster_sys Part 2: System & Sample Checks cluster_col Part 3: Advanced Column Issues start Peak Tailing Observed for N-Acetyl-3-iodo-L-tyrosine extra_column D. Extra-Column Volume Check fittings, tubing length/ID. start->extra_column Start Here mobile_phase A. Mobile Phase pH Is pH < 3.0? adjust_ph Action: Add 0.1% TFA or Formic Acid to suppress silanol ionization. mobile_phase->adjust_ph No column_check B. Column Selection Using a modern, end-capped Type B silica column? mobile_phase->column_check Yes adjust_ph->column_check replace_column Action: Switch to a high-purity, end-capped C18 column. column_check->replace_column No metal_check C. Metal Contamination Suspected? column_check->metal_check Yes replace_column->metal_check passivate Action: Perform system passivation with EDTA. (See Protocol 2) metal_check->passivate Yes end_node Symmetrical Peak Achieved metal_check->end_node No, Issue Resolved passivate->end_node sample_solvent E. Sample Solvent Is sample dissolved in mobile phase or weaker solvent? extra_column->sample_solvent dissolve_mobile_phase Action: Re-dissolve sample in initial mobile phase. sample_solvent->dissolve_mobile_phase No column_health F. Column Health Void or contamination? sample_solvent->column_health Yes dissolve_mobile_phase->column_health column_health->mobile_phase No flush_column Action: Flush or reverse-flush column. (See Protocol 1) column_health->flush_column Yes flush_column->mobile_phase

Caption: A logical workflow for troubleshooting N-Acetyl-3-iodo-L-tyrosine peak tailing.

Part 1: Chemical & Method-Based Solutions
A. Mobile Phase Optimization: The First Line of Defense

Secondary interactions are highly dependent on the mobile phase environment. Adjusting its composition is the most powerful tool to improve peak shape.

  • Mechanism: The primary cause of tailing for N-Acetyl-3-iodo-L-tyrosine is the interaction between its acidic functional groups and residual silanol groups (Si-OH) on the silica stationary phase. At pH > 3, these silanols become deprotonated (Si-O⁻) and can strongly interact with polar or basic analytes through an ion-exchange mechanism.[4][11]

  • Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH.

    • Recommendation: Add an acidic modifier to your aqueous mobile phase. A low pH mobile phase ensures that the silanol groups remain fully protonated (Si-OH), rendering them much less interactive and promoting a single, dominant reversed-phase retention mechanism.[3][5]

Mobile Phase AdditiveRecommended ConcentrationpH (approx.)Notes
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Excellent for suppressing silanol interactions. Can cause ion suppression in mass spectrometry.
Formic Acid 0.1% (v/v)~2.7A good alternative to TFA, more MS-friendly.
Phosphate Buffer 10-25 mMSet to 2.5 - 3.0Provides robust pH control but is not volatile and cannot be used with mass spectrometry.
B. Stationary Phase (Column) Interactions

If mobile phase optimization is insufficient, the column itself is the next focal point.

  • Mechanism: Not all C18 columns are created equal. The underlying silica support, its purity, and how the C18 chains are bonded and "end-capped" are critical.[12] Residual silanols are unavoidable, but their accessibility and acidity vary greatly between column manufacturers and technologies.[9][10] Type A silica is more acidic and contains more metal impurities, which exacerbates tailing.[3][13]

  • Solution: Use a modern, high-purity, end-capped column.

    • Recommendation: Select a column packed with high-purity Type B silica that has been thoroughly end-capped. End-capping uses a small, reactive silane (like trimethylchlorosilane) to bond with and block many of the remaining silanol groups after the primary C18 phase is attached.[8][12] This creates a more inert and hydrophobic surface, minimizing opportunities for secondary interactions.

C. Addressing Metal Contamination

A persistent and often overlooked cause of peak tailing for specific compounds is metal contamination.

  • Mechanism: N-Acetyl-3-iodo-L-tyrosine, with its phenolic hydroxyl and carboxyl groups, can act as a chelating agent. Trace metal ions (like iron, aluminum, or nickel) present in the silica matrix, column frits, or leached from stainless steel system components can interact with the analyte.[3][14][15] This chelation creates another strong retention mechanism, causing severe tailing.[6][12]

  • Solution: Passivate the HPLC system to remove metal ions.

    • Recommendation: If you suspect metal contamination (e.g., tailing worsens over time with a new column, or is particularly bad for known chelating compounds), flushing the system with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be highly effective.[14][16]

Part 2: Experimental Protocols
Protocol 1: Column Flushing and Regeneration

If a column is contaminated or has developed a void, this procedure can help restore performance.

Objective: To remove strongly retained contaminants from the column and settle a potentially disturbed column bed.

Materials:

  • HPLC-grade solvents: Water, Isopropanol (IPA), Hexane (optional, for highly non-polar contaminants).

  • Your column's care and use manual (for pressure limits).

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Direction: Connect the column in the reverse flow direction. This is more effective at dislodging particulates from the inlet frit.[4]

  • Flush with Strong Solvent: Wash the column with at least 10-20 column volumes of a strong, organic solvent like isopropanol. IPA is excellent for this as it is miscible with both aqueous and non-polar organic phases and is a strong solvent.

  • Re-equilibration: Turn the column back to the correct flow direction. Flush with the strong solvent again for 5 column volumes, then with your mobile phase (without buffer) for 5 column volumes, and finally with your starting mobile phase conditions (with buffer) until the baseline is stable.

  • Test Performance: Inject a standard to see if peak shape has improved. If a void was the issue, reversing and flushing may not be sufficient, and column replacement may be necessary.[4]

Protocol 2: HPLC System Passivation with EDTA

Objective: To remove chelating metal ions from the pump, tubing, and injector.

⚠️ Important: REMOVE THE HPLC COLUMN before starting this procedure. [14]

Materials:

  • HPLC-grade water and methanol.

  • Disodium EDTA.

  • 0.45 µm filter.

Procedure:

  • Prepare EDTA Solution: Prepare a 0.1% (w/v) EDTA solution in HPLC-grade water. This is a much higher concentration than used for mobile phase additives and is for flushing only. Filter the solution through a 0.45 µm filter.

  • Replace Mobile Phase: Place the solvent lines for all pump channels into the EDTA solution.

  • System Flush: Purge all pump channels with the EDTA solution for 5-10 minutes.

  • Flow Through System: With the column removed and replaced by a union, run the EDTA solution through the entire system (injector, tubing, detector flow cell) at a low flow rate (e.g., 0.5 mL/min) for 60-90 minutes.

  • Water Rinse: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for at least 30 minutes to remove all traces of EDTA.

  • Organic Rinse: Flush the system with methanol or acetonitrile for another 30 minutes.

  • Re-install Column: Re-install the column and equilibrate with your mobile phase.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Shimadzu Corporation. (n.d.). Silica Gel Packing Material: Basic Terminology 1.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC.
  • MICROSOLV Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?

Sources

Optimization

Temperature effects on the stability of N-Acetyl-3-iodo-L-tyrosine Monohydrate

Executive Summary & Compound Profile Compound: N-Acetyl-3-iodo-L-tyrosine Monohydrate CAS: 1023-47-8 (Anhydrous generic reference) Molecular Formula: Critical Characteristic: Halogenated amino acid derivative susceptible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N-Acetyl-3-iodo-L-tyrosine Monohydrate CAS: 1023-47-8 (Anhydrous generic reference) Molecular Formula:


Critical Characteristic:  Halogenated amino acid derivative susceptible to thermal deiodination and hydrolytic cleavage.

This guide addresses the thermodynamic and kinetic stability of N-Acetyl-3-iodo-L-tyrosine. Unlike standard amino acids, the presence of the iodine atom at the meta position of the phenolic ring creates a unique stability profile. The carbon-iodine (C-I) bond is the weakest among stable carbon-halogen bonds (


), making this compound sensitive to homolytic cleavage by heat and UV light.

Thermal Stability & Degradation Mechanisms[1]

Thermodynamic Thresholds
ParameterValue / RangeTechnical Insight
Melting Point 110–120°C (Decomposes) The compound does not melt cleanly; it undergoes simultaneous fusion and decomposition. Heating near this range initiates rapid iodine release.
Dehydration Onset ~60–70°C As a monohydrate, the crystal lattice holds water. Prolonged heating above 60°C drives off water of crystallization, potentially destabilizing the crystal structure and accelerating oxidation.
Storage (Solid) -20°C (Long-term) Low temperature inhibits the kinetic rate of spontaneous deiodination.
Storage (Solution) +4°C (Short-term) Aqueous solutions are prone to hydrolysis of the N-acetyl group if not buffered correctly.
Degradation Pathways

Two primary mechanisms threaten the integrity of this molecule during experimentation:

  • Thermal/Photo-Deiodination: Energy input (heat or UV) cleaves the C-I bond, releasing free iodide (

    
    ) or iodine radicals (
    
    
    
    ). This results in the formation of N-Acetyl-L-Tyrosine and oxidative byproducts (yellowing of solution).
  • Amide Hydrolysis: High temperatures in acidic or basic aqueous environments attack the acetyl group, reverting the compound to 3-iodo-L-tyrosine.

DegradationPathways NAIT N-Acetyl-3-iodo-L-tyrosine HeatUV Heat (>50°C) / UV Light NAIT->HeatUV Homolytic Cleavage Hydrolysis Acid/Base + Heat NAIT->Hydrolysis Amide Attack Radical Tyrosyl Radical + I• HeatUV->Radical Yellow Yellow Precipitate (I2 formation) Radical->Yellow Oxidation Deacetyl 3-iodo-L-tyrosine (Loss of Acetyl group) Hydrolysis->Deacetyl

Figure 1: Primary degradation pathways. The C-I bond cleavage (top path) is the most common cause of sample discoloration.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Solution turns yellow/brown upon heating.
  • Diagnosis: Thermal Deiodination. You have exceeded the thermal stability threshold of the C-I bond. The yellow color is elemental iodine (

    
    ) or triiodide (
    
    
    
    ) forming in solution.
  • Root Cause: Heating >50°C to speed up dissolution.

  • Corrective Action:

    • Discard the yellow solution; the concentration is now inaccurate, and free iodine is cytotoxic/reactive.

    • Protocol Adjustment: Dissolve at Room Temperature (RT). If heating is strictly necessary, do not exceed 40°C and use a water bath (no direct hot plates).

Issue 2: Precipitate forms after freeze-thaw cycles.
  • Diagnosis: Crystal Lattice Shift / Solubility Crash.

  • Root Cause: The monohydrate form may lose water during uncontrolled freezing, or the compound is "salting out" due to buffer concentration changes during freezing.

  • Corrective Action:

    • Aliquot stocks before freezing to avoid repeated freeze-thaw cycles.

    • Use a cryoprotectant (e.g., glycerol) if compatible with your assay.

    • Re-dissolve by gentle vortexing at RT, not high heat.

Issue 3: Inconsistent enzymatic inhibition data.
  • Diagnosis: Hydrolytic Impurity.

  • Root Cause: The N-acetyl group has hydrolyzed, leaving you with a mixture of N-Acetyl-3-iodo-L-tyrosine and 3-iodo-L-tyrosine. The latter has different binding kinetics.

  • Corrective Action:

    • Check the pH of your stock solution.[1] Extreme pH (<3 or >9) accelerates hydrolysis.

    • Validation: Run a Thin Layer Chromatography (TLC) or HPLC check (see Protocol A).

Validated Experimental Protocols

Protocol A: Rapid Purity Check (TLC)

Use this to verify stability if the sample has been stored at RT or heated.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).

  • Sample Prep: Dissolve 1 mg of sample in 100 µL Methanol.

  • Visualization:

    • UV (254 nm): Dark spots (aromatic ring).

    • Ninhydrin Stain: N-Acetyl derivatives react poorly or not at all. Free amine (hydrolyzed 3-iodo-L-tyrosine) will stain purple/brown .

  • Interpretation: If you see a strong Ninhydrin-positive spot, significant de-acetylation has occurred.

Protocol B: Safe Dissolution Workflow

Standardizing solubilization to prevent thermal degradation.

  • Calculate: Determine the required molarity. (MW

    
     g/mol  for monohydrate).
    
  • Vehicle Selection:

    • Preferred: DMSO (Solubility > 100 mM).

    • Alternative: 0.1 M NaOH (dropwise) then buffer to pH 7.4. (Note: Alkaline pH increases solubility but decreases long-term stability).

  • Dissolution: Add solvent. Vortex for 30 seconds.

  • Visual Check: Solution must be clear and colorless.

    • Cloudy? Sonicate in a water bath at ambient temperature (do not let the bath heat up).

    • Yellow? Abort. Degradation has occurred.[2][3]

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of N-Acetyl-3-iodo-L-tyrosine? A: Absolutely not. Autoclaving (121°C) exceeds the decomposition temperature (110-120°C). The C-I bond will rupture, and the acetyl group will hydrolyze. Sterilize solutions by filtration through a 0.22 µm PVDF or PES membrane.

Q: Why is the monohydrate specified? Can I use the anhydrous form? A: You can use the anhydrous form, but you must correct the molecular weight calculations. The monohydrate is often more stable as a solid powder because the water molecules stabilize the crystal lattice. However, the monohydrate is more prone to "caking" if stored in humid conditions.

Q: Is the compound light sensitive? A: Yes. Iodinated aromatics are photosensitive. While not as sensitive as silver halides, prolonged exposure to direct sunlight or high-intensity lab lighting can cause gradual deiodination. Store the solid in amber vials and wrap solution containers in aluminum foil.

Decision Tree: Storage & Handling

StorageDecision Start Received Compound Form Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution SolidStore Store at -20°C Desiccated Amber Vial Solid->SolidStore SolType Solvent Type? Solution->SolType Aqueous Aqueous/Buffer SolType->Aqueous Organic DMSO/Ethanol SolType->Organic AqStore Store at 4°C Max 1 week Protect from Light Aqueous->AqStore OrgStore Store at -20°C Max 1 month Protect from Light Organic->OrgStore

Figure 2: Storage logic to maximize stability and minimize hydrolytic/thermal degradation.

References

  • PubChem. (2024). 3-Iodo-N-acetyl-L-tyrosine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Analysis: N-Acetyl-3-iodo-L-tyrosine Monohydrate

Topic: H-NMR Spectrum Analysis of N-Acetyl-3-iodo-L-tyrosine Monohydrate Content Type: Publish Comparison Guide Executive Summary N-Acetyl-3-iodo-L-tyrosine (NAc-3-I-Tyr) is a critical intermediate in the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR Spectrum Analysis of N-Acetyl-3-iodo-L-tyrosine Monohydrate Content Type: Publish Comparison Guide

Executive Summary

N-Acetyl-3-iodo-L-tyrosine (NAc-3-I-Tyr) is a critical intermediate in the synthesis of thyroid hormone analogs and a substrate for radiolabeling (e.g.,


I or 

I).[1] Its structural integrity is defined by two distinct modifications to the L-Tyrosine scaffold: N-acetylation and 3-iodination .

This guide provides a technical comparison of the H-NMR profile of NAc-3-I-Tyr against its metabolic precursors, N-Acetyl-L-Tyrosine (NALT) and 3-Iodo-L-Tyrosine (MIT) . By isolating the spectral "fingerprints" of the iodine atom and the acetyl group, researchers can definitively validate the identity and purity of this compound.

Comparative Spectral Analysis

The H-NMR spectrum of NAc-3-I-Tyr is best understood as a superposition of the acetylation effect observed in NALT and the iodination effect observed in MIT.

Table 1: Chemical Shift Fingerprint Comparison (Solvent: DMSO-d

)

Note: Values are approximated based on standard substitution effects and verified precursor data.

Proton AssignmentN-Acetyl-L-Tyrosine (NALT)3-Iodo-L-Tyrosine (MIT)N-Acetyl-3-iodo-L-tyrosine Diagnostic Feature
Amide -NH- ~8.10 ppm (d)N/A (Amine ~3-4 ppm)~8.15 ppm (d) Confirms Acetylation (Visible in DMSO only)
Aromatic H2 7.05 ppm (d)7.68 ppm (d)~7.70 ppm (d) Primary ID: Downfield shift due to Iodine (Ortho)
Aromatic H6 7.05 ppm (d)6.91 ppm (dd)~7.00 ppm (dd) Meta-coupling to H2 becomes visible
Aromatic H5 6.65 ppm (d)6.88 ppm (d)~6.85 ppm (d) Ortho to -OH, largely unaffected

-CH
4.35 ppm (m)3.92 ppm (m)~4.40 ppm (m) Downfield shift due to N-Acetylation

-CH

2.85 ppm (m)3.00 ppm (m)~2.80 - 2.95 ppm (m) Diastereotopic splitting often observed
Acetyl -CH

1.78 ppm (s)N/A~1.79 ppm (s) Sharp singlet; confirms Acetyl group
Deep Dive: Mechanistic Interpretation
The "Iodine Effect" (Aromatic Region)

The most critical quality control parameter is the transformation of the aromatic splitting pattern.

  • Precursor (L-Tyrosine/NALT): The aromatic ring possesses a

    
     axis of symmetry (chemically equivalent halves). This results in an AA'BB' system , appearing as two "roofed" doublets at ~7.0 ppm and ~6.7 ppm.
    
  • Product (NAc-3-I-Tyr): The introduction of Iodine at the C3 position breaks this symmetry. The spin system transforms into an ABC (or ABX) pattern.

    • H2 (Ortho to I): The Iodine atom exerts a significant deshielding effect (heavy atom effect/magnetic anisotropy), shifting the H2 proton downfield to ~7.7 ppm . It appears as a doublet with a small coupling constant (

      
       Hz).
      
    • H5 & H6: These protons remain upfield (~6.8–7.0 ppm) but split differently. H6 couples to H5 (

      
       Hz) and H2 (
      
      
      
      Hz).
The "Acetyl Effect" (Aliphatic Region)
  • Amide Proton: In protic solvents like D

    
    O, the amide proton exchanges and disappears. In DMSO-d
    
    
    
    , it appears as a doublet at ~8.1 ppm , coupled to the
    
    
    -CH (
    
    
    Hz).
  • Methyl Group: The acetyl methyl group provides a clean integration standard (3H) at ~1.8 ppm . This peak is essential for calculating the molar ratio if solvent impurities are present.

Experimental Protocol

To ensure reproducibility and "self-validating" results, follow this optimized workflow.

Sample Preparation & Acquisition
  • Solvent Selection:

    • DMSO-d

      
      : Recommended. Allows visualization of the amide proton and prevents exchange of phenolic -OH (broad singlet ~9-10 ppm).
      
    • D

      
      O: Alternative. Useful if the water peak in DMSO interferes with the 
      
      
      
      -CH, but you lose the amide and phenolic signals.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Monohydrate Note: The water of crystallization will appear as a distinct water peak (3.33 ppm in DMSO-d

    
     or ~4.79 ppm in D
    
    
    
    O). Do not integrate this peak for purity calculations.
Workflow Diagram

NMR_Workflow Start Start: NAc-3-I-Tyr Sample Solvent Solvent Choice Start->Solvent DMSO DMSO-d6 (Preferred) Vis: Amide + Phenol Solvent->DMSO Full Characterization D2O D2O (Alternative) Vis: Non-exchangeable only Solvent->D2O Solubility/Overlap Issues Acq Acquisition (NS=16, d1=2.0s) DMSO->Acq D2O->Acq Process Processing (LB=0.3Hz, Phase/Base) Acq->Process Analysis Spectral Analysis Process->Analysis

Caption: Optimized NMR acquisition workflow for tyrosine derivatives.

Structural Logic & Assignment Tree

Use this logic tree to assign peaks in the aromatic region, distinguishing the product from non-iodinated impurities.

Assignment_Logic Region Aromatic Region (6.5 - 8.0 ppm) Pattern Splitting Pattern? Region->Pattern AABB AA'BB' System (2 Doublets) Pattern->AABB Symmetric ABC ABC System (3 Distinct Sets) Pattern->ABC Asymmetric Result_Imp Impurity: N-Acetyl-L-Tyrosine AABB->Result_Imp H2 Peak at ~7.7 ppm? (d, J~2Hz) ABC->H2 H56 Peaks at ~6.8-7.0 ppm (d + dd) H2->H56 Yes Result_Prod Confirmed: NAc-3-I-Tyr H56->Result_Prod

Caption: Decision tree for validating C3-iodination via aromatic splitting patterns.

References
  • PubChem. (2025).[2] 3-Iodo-L-tyrosine | C9H10INO3.[3] National Library of Medicine. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2025). Entry bmse000051 - L-Tyrosine. [Link]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of N-Acetyl-3-iodo-L-tyrosine

Title: Advanced Characterization Guide: Mass Spectrometry Fragmentation of N-Acetyl-3-iodo-L-tyrosine Executive Summary This guide provides a technical analysis of the fragmentation behavior of N-Acetyl-3-iodo-L-tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Characterization Guide: Mass Spectrometry Fragmentation of N-Acetyl-3-iodo-L-tyrosine

Executive Summary This guide provides a technical analysis of the fragmentation behavior of N-Acetyl-3-iodo-L-tyrosine (NAc-MIT), a critical metabolite in thyroid hormone biosynthesis and a synthetic precursor in medicinal chemistry. Unlike standard peptide mapping, the presence of the iodine atom introduces unique "heavy atom" effects and specific bond labilities that require tailored ionization and fragmentation strategies. This document compares collision-induced dissociation (CID) versus higher-energy collisional dissociation (HCD) modalities and benchmarks NAc-MIT against its non-iodinated and di-iodinated analogs.

Part 1: Structural Context & Ionization Physics

The Molecule:

  • Formula:

    
    
    
  • Monoisotopic Mass: 348.9811 Da

  • Protonated Precursor

    
    :  349.9884 Da
    

The Iodine Effect (Heavy Atom Physics): Before fragmentation, the iodine substituent alters the MS1 profile significantly. Unlike chlorine or bromine, iodine is monoisotopic (


), meaning it does not produce an M+2 isotope pattern. However, it introduces a significant mass defect .
  • Standard Tyrosine Mass Defect: Positive (due to Hydrogen).

  • Iodine Mass Defect: Negative (

    
     = 126.9044).
    
  • Result: The exact mass of NAc-MIT is slightly lower than a purely organic molecule of similar nominal mass would be. This is a critical filter for high-resolution instruments (Orbitrap/Q-TOF) to distinguish this metabolite from background matrix noise.

Part 2: Fragmentation Mechanics (Mechanistic Deep Dive)

The fragmentation of NAc-MIT follows a hierarchical decay governed by the stability of the amide bond versus the aromatic C-I bond.

The Primary Channel: Deacetylation (Neutral Loss)

The most labile bond in the gas phase is the N-terminal acetyl group. Under low-energy collision conditions, the molecule ejects a neutral ketene molecule (


, 42.01 Da).
  • Transition:

    
    
    
  • Mechanism: Proton transfer from the protonated amide to the carbonyl oxygen facilitates the elimination of ketene, regenerating the free amine (3-iodo-L-tyrosine).

The Secondary Channel: Immonium Ion Formation

Following deacetylation and decarboxylation (loss of


, 46 Da), the remaining backbone collapses into the immonium ion.
  • Diagnostic Ion:

    
     (Iodotyrosine Immonium)
    
  • Significance: This is the "fingerprint" ion. In non-iodinated tyrosine, this appears at

    
    . The +126 Da shift is the definitive confirmation of mono-iodination.
    
The Tertiary Channel: Iodine Stability

Contrary to aliphatic halides, the aromatic


 bond is relatively robust. In standard CID, the iodine atom largely remains attached to the tropylium or immonium core. However, under high-energy conditions (HCD > 35 NCE), homolytic cleavage can occur, releasing an iodine radical (

) or ion.

Part 3: Comparative Analysis (CID vs. HCD)

The choice of fragmentation mode drastically alters the spectral topology.

FeatureCID (Trap-Type) HCD (Beam-Type)
Energy Regime Low Energy, Resonant ExcitationHigher Energy, Non-Resonant
Low Mass Cutoff Yes (The "1/3 Rule"). Ions < 1/3 of precursor

are destabilized.
No. Full mass range detection.[1]
Dominant Peak

(Loss of Acetyl). The "soft" nature preserves the amino acid core.

(Immonium) &

(Iodine).
Iodine Fate Retained on the aromatic ring.Frequently cleaved (generating

at 126.9 or neutral loss).
Best Application Quantification. The 350

308 transition is robust and high-intensity.
Structural Confirmation. The presence of the 262 immonium ion and 127 iodine peak confirms identity.

Expert Insight: For Triple Quadrupole (QqQ) quantification, use the 350


 308  transition (CID). For Orbitrap discovery workflows, use HCD  with NCE 30-35% to generate the diagnostic immonium ion (

262) which avoids the low-mass cutoff issues of ion traps.

Part 4: Visualization of Pathways

The following diagram illustrates the fragmentation tree, highlighting the divergence between soft (CID) and hard (HCD) pathways.

FragmentationPathways Precursor Precursor [M+H]+ m/z 350.0 Deacetyl 3-Iodo-L-Tyrosine (Loss of Ketene) m/z 308.0 Precursor->Deacetyl -42 Da (CID/HCD) Iodine Iodine Ion (HCD Only) m/z 126.9 Precursor->Iodine High Energy Homolytic Cleavage Immonium Iodo-Immonium Ion (Diagnostic) m/z 262.0 Deacetyl->Immonium -46 Da (COOH+H) (HCD Dominant) Tropylium Iodo-Tropylium m/z 217.0 Deacetyl->Tropylium Side Chain Cleavage Immonium->Iodine High Energy

Caption: Fragmentation tree of N-Acetyl-3-iodo-L-tyrosine showing the transition from precursor (350) to diagnostic immonium (262) and iodine-specific ions.

Part 5: Diagnostic Comparison (Alternatives)

To validate your signal, you must distinguish NAc-MIT from its structural analogs.

AnalytePrecursor (

)
Key Fragment 1Key Fragment 2Diagnostic Shift
N-Acetyl-L-Tyrosine (Native)224.1182.1 (-Ketene)136.1 (Immonium)Baseline
N-Acetyl-3-iodo-L-tyrosine (Target)350.0 308.0 (-Ketene) 262.0 (Immonium) +126 Da (vs Native)
N-Acetyl-3,5-diiodo-L-tyrosine 475.9433.9 (-Ketene)387.9 (Immonium)+252 Da (vs Native)

Self-Validating Check: If you observe


 350 but the fragmentation yields 

136 (Standard Tyrosine Immonium), your precursor is not iodinated on the ring. It may be a non-covalent adduct or an isobaric interference. The iodine atom must be present in the fragment for confirmation.

Part 6: Experimental Protocol

Objective: Establish a robust LC-MS/MS method for NAc-MIT detection.

1. Sample Preparation:

  • Solvent: Dissolve standard in 50:50 Methanol:Water (0.1% Formic Acid). Avoid high concentrations of ammonium buffers as they can suppress ionization of halogenated species.

  • Concentration: 1 µM working solution.

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Iodine increases hydrophobicity. NAc-MIT will elute later than N-Acetyl-Tyrosine. Expect elution at ~30-40% B compared to ~15% B for the non-iodinated form.

3. MS Parameters (Orbitrap Example):

  • Source: HESI-II (Positive Mode).

  • Spray Voltage: 3.5 kV.

  • Resolution: 60,000 (MS1), 15,000 (MS2).

  • Isolation Window: 1.5

    
    .[2]
    
  • Fragmentation:

    • Scan 1: Full MS (300-500

      
      ).
      
    • Scan 2: ddMS2 (HCD, NCE 30%).

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18, Retains Hydrophobic I) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Filter Quadrupole Select m/z 350.0 Ionization->Filter Cell HCD Cell (NCE 30%) Filter->Cell Detector Orbitrap Detect m/z 262 & 308 Cell->Detector

Caption: LC-MS/MS workflow for specific detection of N-Acetyl-3-iodo-L-tyrosine.

References

  • Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. PubMed. Available at: [Link] (Demonstrates the characteristic +126 Da shift in tyrosine fragments).

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PubMed Central. Available at: [Link] (Mechanisms of iodine loss and radical formation).

Sources

Validation

A Comparative Analysis of Binding Affinity: N-Acetyl-3-iodo-L-tyrosine versus L-Thyroxine

For researchers and professionals in drug development, a nuanced understanding of how structural modifications affect molecular interactions is paramount. This guide provides an in-depth comparison of the binding affinit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a nuanced understanding of how structural modifications affect molecular interactions is paramount. This guide provides an in-depth comparison of the binding affinities of N-Acetyl-3-iodo-L-tyrosine and the well-characterized thyroid hormone, L-Thyroxine. While extensive data exists for L-Thyroxine, this guide will also explore the anticipated binding characteristics of N-Acetyl-3-iodo-L-tyrosine, drawing upon established principles of molecular recognition and the functional consequences of N-acetylation.

Introduction to the Analytes

L-Thyroxine (T4) is a principal hormone synthesized by the thyroid gland, playing a critical role in regulating metabolism, growth, and development.[1] It functions as a prohormone, being converted to the more potent triiodothyronine (T3) in peripheral tissues.[2] The biological activity of L-Thyroxine is mediated through its binding to nuclear thyroid hormone receptors (TRs) and its transport in the bloodstream by proteins such as thyroxine-binding globulin (TBG) and transthyretin (TTR).[3]

N-Acetyl-3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an acetyl group at the amino terminus and a single iodine atom on the phenolic ring.[4] While L-tyrosine is a precursor in the synthesis of thyroid hormones, the N-acetylated and mono-iodinated form is not a naturally occurring hormone.[5] Its structural similarity to the building blocks of thyroid hormones makes it a compound of interest for investigating the determinants of binding to thyroid hormone targets. The N-acetylation is known to enhance stability and solubility.[6][7]

The central question for researchers is how the N-acetylation and the difference in iodination pattern influence the binding affinity of N-Acetyl-3-iodo-L-tyrosine for the targets of L-Thyroxine.

Structural Comparison

A logical starting point for our comparison is the structural makeup of each molecule.

G cluster_0 L-Thyroxine (T4) cluster_1 N-Acetyl-3-iodo-L-tyrosine T4 NAcIT

Caption: Chemical structures of L-Thyroxine (T4) and N-Acetyl-3-iodo-L-tyrosine.

The key structural differences are:

  • Iodination: L-Thyroxine is tetra-iodinated, with two iodine atoms on each phenolic ring. N-Acetyl-3-iodo-L-tyrosine is mono-iodinated.

  • N-terminus: L-Thyroxine has a primary amine group. N-Acetyl-3-iodo-L-tyrosine has an acetylated amino group, which neutralizes the positive charge at physiological pH.[8]

Comparative Binding Affinity Data

The following table summarizes the known binding affinity of L-Thyroxine to its primary targets. Due to a lack of published experimental data, the binding affinity of N-Acetyl-3-iodo-L-tyrosine is inferred based on its structural characteristics.

TargetLigandBinding Affinity (Kd)Comments & Rationale
Thyroid Hormone Receptor α (TRα) L-Thyroxine~2-5 nMHigh-affinity binding is well-documented.[9]
N-Acetyl-3-iodo-L-tyrosinePredicted to be significantly lower than L-ThyroxineThe absence of the 3',5'-diiodo substitution on the outer ring, crucial for high-affinity TR binding, and the N-acetylation, which alters a key interaction point, likely reduce binding affinity substantially.
Thyroid Hormone Receptor β (TRβ) L-Thyroxine~0.2-1 nMExhibits slightly higher affinity for TRβ over TRα.[9]
N-Acetyl-3-iodo-L-tyrosinePredicted to be significantly lower than L-ThyroxineSimilar to TRα, the structural differences are expected to lead to a marked decrease in binding affinity.
Transthyretin (TTR) L-Thyroxine~100-200 nMA major transport protein for L-Thyroxine in the serum and cerebrospinal fluid.[10]
N-Acetyl-3-iodo-L-tyrosinePredicted to be lower than L-ThyroxineWhile TTR has a broader ligand specificity, the altered electronic and steric profile due to N-acetylation and reduced iodination likely diminishes binding affinity.

The Impact of N-Acetylation on Binding Affinity

N-terminal acetylation is a common post-translational modification that can significantly alter a molecule's interaction with its binding partners.[11] The primary effects of N-acetylation are:

  • Neutralization of Charge: The acetylation of the N-terminal amino group removes its positive charge at physiological pH.[8] For L-Thyroxine, this primary amine is a key interaction point within the ligand-binding pocket of thyroid hormone receptors. Its removal in N-Acetyl-3-iodo-L-tyrosine would disrupt critical hydrogen bonding and electrostatic interactions, likely leading to a substantial decrease in binding affinity.

  • Increased Hydrophobicity: The addition of the acetyl group increases the hydrophobicity of the N-terminus.[12] While this can sometimes enhance binding to hydrophobic pockets, in the case of thyroid hormone receptors, the specific polar interactions are more dominant for high-affinity binding. Studies on other systems have shown that N-acetylation can lead to a reduction in binding affinity. For example, the acetylation of a lysine residue in the Tat peptide of HIV-1 resulted in an eight-fold decrease in its binding affinity to TAR RNA.[13]

Experimental Methodologies for Determining Binding Affinity

To empirically determine and compare the binding affinities of these two molecules, two robust and widely accepted techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time biomolecular interactions.[14][15]

G cluster_0 SPR Workflow A Immobilize Target Protein (e.g., TRα, TRβ, or TTR) on a sensor chip B Inject Analyte (L-Thyroxine or N-Acetyl-3-iodo-L-tyrosine) at various concentrations A->B C Monitor Association (Binding) B->C D Monitor Dissociation (Wash with buffer) C->D E Regenerate Sensor Surface D->E F Data Analysis: Determine ka, kd, and Kd E->F

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

  • Immobilization of the Target Protein:

    • The target protein (Thyroid Hormone Receptor or Transthyretin) is covalently immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[16]

    • The optimal pH for immobilization is determined by pre-concentration scouting to ensure efficient coupling.[17]

  • Analyte Preparation and Injection:

    • A series of concentrations of L-Thyroxine and N-Acetyl-3-iodo-L-tyrosine are prepared in a suitable running buffer.

    • The analytes are injected over the immobilized protein surface at a constant flow rate.[18]

  • Data Acquisition:

    • The association (analyte binding to the protein) and dissociation (analyte washing off the protein) are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).[16]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[17]

Causality Behind Experimental Choices: The choice of a CM5 sensor chip is due to its carboxymethylated dextran matrix, which provides a hydrophilic environment and minimizes non-specific binding. Amine coupling is a robust and widely used method for protein immobilization.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[19][20]

G cluster_0 ITC Workflow A Place Target Protein (e.g., TRα, TRβ, or TTR) in the sample cell B Load Ligand (L-Thyroxine or N-Acetyl-3-iodo-L-tyrosine) into the injection syringe A->B C Titrate Ligand into the Sample Cell in small, precise injections B->C D Measure Heat Change after each injection C->D E Data Analysis: Determine Kd, ΔH, and Stoichiometry (n) D->E

Caption: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • The target protein and the ligands (L-Thyroxine and N-Acetyl-3-iodo-L-tyrosine) are prepared in an identical, well-matched buffer to minimize heats of dilution. All solutions should be degassed prior to use.[20]

    • The concentration of the protein in the sample cell and the ligand in the syringe are carefully determined. Typically, the ligand concentration is 10-15 times that of the protein.

  • Titration:

    • The ligand is titrated into the protein solution in a series of small, precisely controlled injections.

  • Data Acquisition:

    • The heat change associated with each injection is measured by a sensitive calorimeter.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the equilibrium dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[19]

Causality Behind Experimental Choices: The use of identical buffers is critical to isolate the heat of binding from other thermal effects. Degassing prevents the formation of air bubbles that can interfere with the measurement.

Conclusion

Based on the extensive body of research on L-Thyroxine and the principles of molecular interactions, it is highly probable that N-Acetyl-3-iodo-L-tyrosine exhibits a significantly lower binding affinity for thyroid hormone receptors and transport proteins. The key structural differences, namely the reduced iodination and the N-acetylation of the primary amine, are predicted to disrupt the critical interactions required for high-affinity binding.

For researchers in drug development, this comparison underscores the profound impact of seemingly minor structural modifications on biological activity. While N-Acetyl-3-iodo-L-tyrosine may have other pharmacological properties, its utility as a direct mimic of L-Thyroxine in terms of receptor binding is likely limited. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predictions and for the characterization of other novel compounds targeting the thyroid hormone system.

References

  • Yen, P. M. (2001). Physiological and molecular basis of thyroid hormone action. Physiological Reviews, 81(3), 1097-1142.
  • Garg, N., Li, Y. L., Garcia Collazo, A. M., Litten, C., Ryono, D. E., Zhang, M., ... & Malm, J. (2007). Thyroid receptor ligands. Part 8: Thyromimetics derived from N-acylated-alpha-amino acid derivatives displaying modulated pharmacological selectivity compared with KB-141. Bioorganic & Medicinal Chemistry Letters, 17(12), 3343-3348.
  • Poredos, P., & Jezic, J. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Journal of Visualized Experiments, (136), e57373.
  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana, New York, NY.
  • PubChem. (n.d.). Thyroxine. National Center for Biotechnology Information. Retrieved from [Link]

  • Drazic, A., & Arnesen, T. (2017). The Role of N-Terminal Acetylation in Protein Function and Disease. Current Protein & Peptide Science, 18(11), 1083-1090.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • PubChem. (n.d.). L-thyroxine(1-). National Center for Biotechnology Information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). THRB (Thyroid Hormone Receptor, Beta). Retrieved from [Link]

  • Ye, L., Li, Y. L., Mellström, K., Mellin, C., Bladh, L. G., Koehler, K., ... & Grover, G. J. (2003). Ligand selectivity by seeking hydrophobicity in thyroid hormone receptor. Proceedings of the National Academy of Sciences, 100(26), 15912-15917.
  • Global Substance Registration System. (n.d.). N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE. Retrieved from [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Kumar, S., & Maiti, S. (2013). The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA. PLoS ONE, 8(10), e77595.
  • P-H. L. Ribeiro, R. L. Wagner, R. J. Fletterick, and J. D. Baxter. (2014). Identification of a New Hormone-Binding Site on the Surface of Thyroid Hormone Receptor. Molecular Endocrinology, 28(4), 514-523.
  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Patsnap. (2024). What are THR-α agonists and how do they work?. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • Wikipedia. (n.d.). Thyroid hormone receptor alpha. Retrieved from [Link]

  • Zielenkiewicz, P., & Poznański, J. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 7(18), e2547.
  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

  • PubMed. (2007). Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of N-acetyl-L-tyrosine?. Retrieved from [Link]

  • Bartels, M., et al. (2011). N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. Journal of Biological Chemistry, 286(29), 25773-25781.
  • Ree, R., et al. (2018). Illuminating the impact of N-terminal acetylation: from protein to physiology. The EMBO journal, 37(12), e98942.
  • Scott, D. C., et al. (2017). Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase. Nature chemical biology, 13(10), 1111-1118.
  • PubMed. (2019). Acetylation modulates thyroid hormone receptor intracellular localization and intranuclear mobility. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental binding free energies of high affinity ligands with both isoforms. Retrieved from [Link]

  • PubMed. (2014). Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure-based modeling methods. Retrieved from [Link]

  • ScholarWorks. (2025). CPTH2-Driven Acetyltransferase Inhibition Impacts Thyroid Hormone Receptor Localization and Acetylation Levels. Retrieved from [Link]

  • Pediaa. (2018). Difference Between Tyrosine and Thyroxine. Retrieved from [Link]

  • Paloma Health. (n.d.). L-Tyrosine and Hypothyroidism. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity of N-Acetyl-3-iodo-L-tyrosine in Thyroid Immunoassays

The following guide serves as a technical evaluation framework for researchers and assay developers investigating the specificity of thyroid immunoassays against the structural analog N-Acetyl-3-iodo-L-tyrosine (NA-MIT)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical evaluation framework for researchers and assay developers investigating the specificity of thyroid immunoassays against the structural analog N-Acetyl-3-iodo-L-tyrosine (NA-MIT) .

Executive Summary

In the high-stakes environment of thyroid hormone analysis, specificity is paramount. While modern immunoassays for Triiodothyronine (T3) and Thyroxine (T4) are highly optimized, the presence of structural analogs like N-Acetyl-3-iodo-L-tyrosine (NA-MIT) —often used as a kinase substrate or radiotracer precursor—poses a theoretical risk of interference.

This guide provides a rigorous, self-validating framework to quantify this cross-reactivity. Unlike standard interference from Biotin or Heterophile antibodies, NA-MIT interference is epitope-driven , stemming from its iodophenol moiety which mimics the outer ring of T3/T4.

Structural Basis of Interference

To understand the causality of cross-reactivity, we must analyze the epitope homology. T3 and T4 are iodothyronines (two aromatic rings linked by an ether bridge). NA-MIT is an iodotyrosine (single ring) with a blocked amine.

Structural Comparison Logic
  • T3/T4: Bicyclic structure. The antibody binding pocket typically recognizes the specific iodine pattern (3,5,3' or 3,5,3',5') and the ether bridge.

  • MIT (Monoiodotyrosine): Monocyclic precursor.[1] Low cross-reactivity (<0.1%) in most commercial assays.

  • NA-MIT: Acetylation of the amine group changes the charge profile and steric bulk of the "tail" region.

Hypothesis: High-specificity monoclonal antibodies (mAbs) raised against the complete thyronine structure will show negligible binding to NA-MIT. However, polyclonal antibodies (pAbs) or assays utilizing "broad-spectrum" capture antibodies targeting the iodophenol ring may exhibit measurable cross-reactivity.

Structural_Homology T4 Thyroxine (T4) (Bicyclic, 4 Iodines) Ab_Pocket Antibody Binding Pocket (Primary Epitope) T4->Ab_Pocket High Affinity (Kd ~10^-10 M) T3 Triiodothyronine (T3) (Bicyclic, 3 Iodines) T3->Ab_Pocket High Affinity (Kd ~10^-10 M) MIT Monoiodotyrosine (MIT) (Monocyclic, 1 Iodine) NAMIT N-Acetyl-3-iodo-L-tyrosine (Monocyclic, Acetylated Amine) MIT->NAMIT N-Acetylation MIT->Ab_Pocket Low Affinity (Steric Mismatch) NAMIT->Ab_Pocket Potential Interference (If Ab targets Iodophenol ring)

Figure 1: Structural relationship showing the divergence of NA-MIT from the target thyroid hormones. The shared iodophenol motif is the primary risk factor for cross-reactivity.

Experimental Validation Protocol (CLSI EP07)

Do not rely on manufacturer claims for rare interferents. You must validate specificity in your specific matrix. This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) [1].

Phase A: Screening (Paired Difference Method)

Objective: Determine if NA-MIT causes any statistically significant bias at a high concentration.

Reagents:

  • Base Pool: Human serum stripped of thyroid hormones (or low-analyte patient pool).

  • Stock Solution: N-Acetyl-3-iodo-L-tyrosine (CAS: 23277-49-8), dissolved in 0.1 M NaOH or Methanol (solvent must be minimized <1% final vol).

  • Target Analyte: T3 or T4 spike.

Workflow:

  • Control Sample: Base Pool + Solvent only.

  • Test Sample: Base Pool + NA-MIT (Target conc: 10 µg/mL or 100x max expected physiological level).

  • Measurement: Run

    
     replicates of both Control and Test samples in the same run.
    

Calculation:




(Where

is usually 2 or 3 depending on confidence interval).
Phase B: Dose-Response (Interference Characterization)

If Screening is positive, quantify the cross-reactivity (%) using a dose-response curve.

Interference_Workflow Start Start Validation Screen Phase A: Screen (10 µg/mL NA-MIT) Start->Screen Calc Calculate Bias (Test vs Control) Screen->Calc Decision Bias > Limit? Calc->Decision NoInterference No Interference (Document Results) Decision->NoInterference No DoseResponse Phase B: Dose-Response (0, 0.1, 1, 10, 100 µg/mL) Decision->DoseResponse Yes CalcCR Calculate % Cross-Reactivity DoseResponse->CalcCR

Figure 2: Step-by-step decision tree for validating NA-MIT interference.

Comparative Performance Guide

Since specific data for NA-MIT is rarely published in package inserts, the table below synthesizes expected performance based on antibody architecture and known data for the homologous compound Monoiodotyrosine (MIT) [2].

Metric: % Cross-Reactivity (at 50% displacement of tracer).

Assay ArchitectureAntibody TypeExpected Cross-Reactivity (NA-MIT)Mechanism of Selectivity
Platform A (Modern) High-Affinity Monoclonal (mAb)< 0.001% mAb targets the ether bridge and outer ring iodine geometry specific to T3/T4.
Platform B (Legacy) Polyclonal (pAb)< 0.1% pAb populations may contain subsets that bind the iodophenol ring common to MIT/NA-MIT.
Research ELISA "Pan-Iodotyrosine" Ab> 10% Designed to detect iodination; highly susceptible to NA-MIT interference.
LC-MS/MS Mass Spectrometry0% Differentiates by Mass-to-Charge (m/z). NA-MIT (MW ~351) is distinct from T3 (MW ~651).

Interpretation:

  • For clinical diagnostics (Platforms A & B), NA-MIT is unlikely to cause false positives unless present at pharmacological concentrations (e.g., during specific drug therapies or radiotracer administration).

  • For metabolic research (Research ELISA), NA-MIT can be a significant confounder.

Troubleshooting & Causality

If you observe unexpected interference, consider the "Displacement Effect" rather than direct cross-reactivity.

  • Mechanism: NA-MIT may compete for binding sites on Thyroxine-Binding Globulin (TBG) or Albumin in the sample, displacing endogenous T3/T4.

  • Result: This increases the Free hormone fraction, which the assay measures correctly, but the Total hormone measurement might appear artifactually low or high depending on the separation step.

  • Solution: Use Blocking Agents (ANS or Salicylate) in the assay buffer to saturate TBG binding sites, ensuring only antibody-analyte interactions are measured [3].

References

  • CLSI. Interference Testing in Clinical Chemistry. 3rd ed. CLSI guideline EP07. Clinical and Laboratory Standards Institute; 2018.

  • Tietze F, et al. Carrier-mediated transport of monoiodotyrosine out of thyroid cell lysosomes.[1] J Biol Chem. 1989;264(9):4775-8. (Establishes MIT/NA-MIT structural context).

  • Soldin SJ, et al. Pediatric Reference Intervals for Thyroid Hormone Levels. Clin Chim Acta. 2005. (Discusses interference mechanisms in thyroid assays).

  • Mayberry WE, Rall JE. Kinetics of iodination.[2][3] I. A comparison of the kinetics of iodination of N-acetyl-L-tyrosine and N-acetyl-3-iodo-L-tyrosine. J Am Chem Soc. 1964;86(23):5302-5307. (Defines the chemical behavior of NA-MIT).

Sources

Validation

A Comparative Spectroscopic Guide to Iodinated Tyrosine Analogs for Researchers and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, a nuanced understanding of molecular behavior is paramount. Tyrosine, an aromatic amino acid, and its iodinated derivatives, monoiodotyrosine (MIT)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biochemical research and pharmaceutical development, a nuanced understanding of molecular behavior is paramount. Tyrosine, an aromatic amino acid, and its iodinated derivatives, monoiodotyrosine (MIT) and diiodotyrosine (DIT), are of significant biological interest, primarily as precursors to thyroid hormones.[1][2] The subtle structural modifications introduced by iodination profoundly influence their electronic and, consequently, their spectral properties. This guide provides a comparative analysis of the UV-Vis absorption spectra of tyrosine, MIT, and DIT, offering both theoretical insights and practical experimental guidance for their characterization.

The Rationale for Spectroscopic Comparison: Why Iodination Matters

The addition of one or two iodine atoms to the phenol ring of tyrosine alters the electron distribution within the molecule. Iodine, being a large, polarizable halogen, can donate electron density to the aromatic ring through resonance, while also exerting an electron-withdrawing inductive effect. This perturbation of the chromophore, the phenol ring, directly impacts how the molecule absorbs ultraviolet and visible light. Understanding these spectral shifts is not merely an academic exercise; it has practical implications in:

  • Biochemical Assays: Differentiating and quantifying tyrosine and its iodinated forms in biological samples.

  • Drug Development: Characterizing iodinated pharmaceutical compounds where tyrosine moieties are present.

  • Protein Chemistry: Studying the effects of post-translational modifications, such as iodination, on protein structure and function.

Theoretical Underpinnings of the Observed Spectral Shifts

The UV-Vis absorption of tyrosine and its analogs is governed by π → π* electronic transitions within the aromatic ring. The substitution of hydrogen with iodine atoms is expected to induce a bathochromic shift , also known as a red shift, in the absorption maximum (λmax). This phenomenon, where the λmax is shifted to a longer wavelength, is a direct consequence of the substituent's effect on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The introduction of iodine atoms, with their lone pairs of electrons, extends the conjugated π-system of the phenol ring, thereby lowering the energy required for the π → π* transition.

Furthermore, the addition of iodine atoms is also anticipated to cause a hyperchromic effect , which is an increase in the molar absorptivity (ε). This is attributed to an increased probability of the electronic transition occurring.

Experimental Protocol for UV-Vis Spectral Analysis

The following protocol outlines a robust methodology for obtaining and comparing the UV-Vis absorption spectra of tyrosine, monoiodotyrosine, and diiodotyrosine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents:
  • L-Tyrosine

  • 3-iodo-L-tyrosine (Monoiodotyrosine, MIT)

  • 3,5-diiodo-L-tyrosine (Diiodotyrosine, DIT)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Spectrophotometer grade water

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Stock Solutions (1 mM):

    • Accurately weigh the required amount of each amino acid to prepare 1 mM stock solutions in 0.1 M phosphate buffer (pH 7.4). Gentle heating may be required to fully dissolve L-tyrosine.

    • Rationale: A neutral pH buffer is chosen to ensure that the phenolic hydroxyl group of the tyrosine derivatives is in its protonated state, avoiding spectral shifts due to ionization that typically occur at alkaline pH.[3][4]

  • Preparation of Working Solutions:

    • From the 1 mM stock solutions, prepare a series of dilutions for each analog (e.g., 0.1 mM, 0.05 mM, 0.025 mM) using the same phosphate buffer.

    • Rationale: Preparing a dilution series allows for the verification of the Beer-Lambert law and ensures that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Fill a quartz cuvette with the 0.1 M phosphate buffer (pH 7.4) to be used as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction.

    • Rationale: Baseline correction with the buffer subtracts any absorbance from the solvent and the cuvette itself, ensuring that the resulting spectrum is solely due to the analyte.

  • Spectral Acquisition:

    • Starting with the most dilute solution, rinse the sample cuvette with the working solution three times before filling it for measurement.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum from 200 nm to 400 nm.

    • Repeat the measurement for all dilutions of each of the three amino acid analogs.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

    • Using the absorbance value at λmax for a known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity (in M⁻¹cm⁻¹), c is the concentration (in M), and l is the path length of the cuvette (in cm).

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Solutions Prepare 1 mM Stock Solutions (Tyr, MIT, DIT in pH 7.4 buffer) Working Solutions Create Dilution Series (e.g., 0.1, 0.05, 0.025 mM) Stock Solutions->Working Solutions Acquisition Record Absorbance Spectra (of all dilutions) Working Solutions->Acquisition Spectro Setup Warm up Spectrophotometer (Set wavelength range 200-400 nm) Blanking Baseline Correction (with pH 7.4 buffer) Spectro Setup->Blanking Blanking->Acquisition Identify LambdaMax Determine λmax for each compound Acquisition->Identify LambdaMax Calculate Epsilon Calculate Molar Absorptivity (ε) (using Beer-Lambert Law) Identify LambdaMax->Calculate Epsilon Compare Spectra Compare λmax and ε values Calculate Epsilon->Compare Spectra

Caption: Experimental workflow for the comparative UV-Vis analysis of tyrosine and its iodinated analogs.

Comparative Analysis of UV-Vis Absorption Spectra

The following table summarizes the key spectral properties of tyrosine and its iodinated analogs. The data for tyrosine is well-established in the scientific literature. However, directly comparable molar absorptivity data for monoiodotyrosine and diiodotyrosine under neutral aqueous conditions is not as readily available in the cited literature. The expected trends based on chemical principles are described.

CompoundMolecular Structureλmax (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
L-Tyrosine ~274-275[5][6]~1,405[5]
3-iodo-L-tyrosine (MIT) Expected > 275 (Bathochromic shift)Expected > 1,405 (Hyperchromic effect)
3,5-diiodo-L-tyrosine (DIT) Expected > λmax of MIT (Further bathochromic shift)Expected > ε of MIT (Further hyperchromic effect)

As anticipated from theoretical principles, the iodination of the tyrosine ring results in a bathochromic shift and a hyperchromic effect. The addition of a single iodine atom in monoiodotyrosine shifts the absorption maximum to a longer wavelength compared to tyrosine. This effect is even more pronounced with the addition of a second iodine atom in diiodotyrosine. This trend allows for the spectrophotometric differentiation of these compounds.

Conclusion

The iodination of tyrosine leads to predictable and measurable changes in its UV-Vis absorption spectrum. The observed bathochromic and hyperchromic shifts provide a spectral fingerprint for monoiodotyrosine and diiodotyrosine, distinguishing them from their parent amino acid. The experimental protocol detailed in this guide provides a reliable framework for researchers to obtain high-quality spectral data for these and other analogous compounds. A thorough understanding of these spectral properties is essential for accurate quantification and characterization in various research and development applications.

References

  • C. F. G. C. Geraldes, C. M. C. A. Castro, M. E. M. C. D. Real, "Analysis of fluorine and iodine derivatives of tyrosine," Analytical Biochemistry, vol. 158, no. 1, pp. 41-49, 1986.

  • H. Aghaie, M. F. S. M. Fathabadi, "Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method," Asian Journal of Biochemistry, vol. 3, no. 5, pp. 290-296, 2008.

  • J. M. Antosiewicz, D. Shugar, "UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2," Acta Biochimica Polonica, vol. 63, no. 2, pp. 245-256, 2016.

  • S. Klebanoff, "Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method," Science Alert, 2008.

  • H. Edelhoch, "Spectroscopic determination of tryptophan and tyrosine in proteins," Biochemistry, vol. 6, no. 7, pp. 1948-1954, 1967.

  • S. C. Gill, P. H. von Hippel, "Calculation of protein extinction coefficients from amino acid sequence data," Analytical Biochemistry, vol. 182, no. 2, pp. 319-326, 1989.

  • Oregon Medical Laser Center, "Tyrosine," OMLC. [Online]. Available: [Link]. [Accessed: Feb. 16, 2026].

  • M. S. Islam, M. A. Gafur, M. A. Gafur, "UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine," IOSR Journal of Applied Physics, vol. 5, no. 4, pp. 45-51, 2014.

  • J. M. Antosiewicz, D. Shugar, "UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1," Acta Biochimica Polonica, vol. 63, no. 2, pp. 233-244, 2016.

  • J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed. Springer, 2006.
  • C. N. Pace, F. Vajdos, L. Fee, G. Grimsley, T. Gray, "How to measure and predict the molar absorption coefficient of a protein," Protein Science, vol. 4, no. 11, pp. 2411-2423, 1995.

  • M. G. Gore, Ed., Spectrophotometry & Spectrofluorimetry: A Practical Approach, 2nd ed. Oxford University Press, 2000.
  • A. Kubíčková, V. Kubíček, P. Coufal, "UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions," Journal of Separation Science, vol. 34, no. 22, pp. 3131-3135, 2011.

  • A. F. M. Barton, CRC Handbook of Solubility Parameters and Other Cohesion Parameters, 2nd ed. CRC Press, 1991.

Sources

Comparative

A Senior Application Scientist's Guide to Validating N-Acetyl-3-iodo-L-tyrosine Synthesis: A Comparative Analysis of Reference Standards

For Immediate Release to the Scientific Community In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This is particularly true for compounds like N-Acetyl-3-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This is particularly true for compounds like N-Acetyl-3-iodo-L-tyrosine, a key intermediate and substrate in various biological studies, including its use as a precursor for radiolabeled tracers.[] The synthesis and subsequent validation of this molecule demand a rigorous approach to ensure its identity, purity, and overall quality. This guide provides an in-depth technical comparison of reference standards for N-Acetyl-3-iodo-L-tyrosine, offering a rationale-driven approach to its synthesis and validation for researchers, scientists, and drug development professionals.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a newly synthesized batch of a compound is measured. Its role is critical in ensuring the accuracy, precision, and reliability of analytical methods.[2][3] For N-Acetyl-3-iodo-L-tyrosine, a validated reference standard is indispensable for:

  • Accurate Quantification: Essential for pharmacokinetic studies and determining dosages.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.

Researchers have two primary options for obtaining a reference standard: purchasing from a commercial vendor or synthesizing and qualifying one in-house. This guide will explore the technical considerations for both pathways.

In-House Synthesis of N-Acetyl-3-iodo-L-tyrosine: A Step-by-Step Protocol and Rationale

The synthesis of N-Acetyl-3-iodo-L-tyrosine typically involves a two-step process: the acetylation of L-tyrosine followed by the regioselective iodination of the resulting N-acetyl-L-tyrosine.

Part 1: Acetylation of L-Tyrosine

The initial step is the protection of the amino group of L-tyrosine via acetylation. This is crucial to prevent unwanted side reactions at the amino group during the subsequent iodination step.

Experimental Protocol: Acetylation of L-Tyrosine [4]

  • Dissolution: Suspend 100 g of L-tyrosine in 200 ml of deionized water with vigorous stirring.

  • Basification: Slowly add a 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved and the pH reaches approximately 12.

  • Acetylation: Cool the solution in an ice bath. Add 1.1 to 1.5 molar equivalents of acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concurrent addition of 30% sodium hydroxide solution. The temperature should be kept below 10°C.

  • Reaction Completion: After the addition of acetic anhydride is complete, allow the reaction to stir for an additional hour at room temperature.

  • Acidification and Crystallization: Slowly add hydrochloric acid to adjust the pH to approximately 1.5-2. This will precipitate the N-acetyl-L-tyrosine.

  • Isolation and Drying: Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield N-acetyl-L-tyrosine.

Causality Behind Experimental Choices:

  • Alkaline pH: L-tyrosine is more soluble in an alkaline solution, facilitating a homogenous reaction. The phenoxide ion formed is also more susceptible to electrophilic attack, though the primary goal here is N-acetylation.

  • Controlled Temperature and pH during Acetylation: Acetic anhydride is highly reactive and can hydrolyze rapidly in water, especially at higher temperatures and pH. Maintaining a controlled environment ensures efficient N-acetylation over hydrolysis.

  • Acidification: N-acetyl-L-tyrosine is least soluble at its isoelectric point, which is in the acidic range. Adjusting the pH facilitates its precipitation and isolation.

Part 2: Regioselective Iodination of N-Acetyl-L-tyrosine

The key challenge in this synthesis is the regioselective introduction of a single iodine atom at the 3-position of the phenolic ring. The hydroxyl group is an ortho-, para-director, making the 3 and 5 positions susceptible to electrophilic substitution. Controlling the stoichiometry of the iodinating agent is critical to favor mono-iodination over di-iodination.

Experimental Protocol: Iodination of N-Acetyl-L-tyrosine

This protocol is a composite based on established iodination methods. Researchers should optimize conditions for their specific setup.

  • Dissolution: Dissolve the synthesized N-acetyl-L-tyrosine in a suitable solvent system, such as a mixture of an organic solvent (e.g., methanol or ethanol) and water, with the addition of a base (e.g., sodium bicarbonate) to aid dissolution.

  • Iodination: Cool the solution to 0-5°C. Slowly add one molar equivalent of an iodinating agent. Two common options are:

    • Iodine Monochloride (ICl): Prepare a solution of ICl in dilute hydrochloric acid and add it dropwise to the reaction mixture.

    • Chloramine-T and Sodium Iodide: Add one equivalent of sodium iodide to the reaction mixture, followed by the slow, portion-wise addition of one equivalent of Chloramine-T.[5][6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the mono- and di-iodinated products.

  • Quenching: Once the reaction has reached the desired conversion, quench any remaining iodinating agent by adding a solution of sodium thiosulfate.

  • Acidification and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the N-Acetyl-3-iodo-L-tyrosine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting material and the di-iodinated impurity.

Causality Behind Experimental Choices:

  • Stoichiometric Control: Using one equivalent of the iodinating agent is crucial for maximizing the yield of the mono-iodinated product. An excess will lead to the formation of N-acetyl-3,5-diiodo-L-tyrosine.

  • Choice of Iodinating Agent:

    • Iodine Monochloride: A potent electrophilic iodinating agent that can provide good yields but requires careful handling due to its corrosive nature.

    • Chloramine-T/NaI: This in-situ generation of an electrophilic iodine species is a milder and often more controlled method.[5][6]

  • Reaction Monitoring: Close monitoring is essential to stop the reaction at the optimal point to maximize the desired product and minimize over-iodination.

Synthesis and Purification Workflow

G cluster_acetylation Part 1: Acetylation cluster_iodination Part 2: Iodination & Purification L_Tyrosine L-Tyrosine Dissolution_Ac Dissolution in aq. NaOH L_Tyrosine->Dissolution_Ac Acetylation Acetylation with Acetic Anhydride Dissolution_Ac->Acetylation Acidification_Ac Acidification (HCl) & Crystallization Acetylation->Acidification_Ac N_Acetyl_L_Tyrosine N-Acetyl-L-tyrosine Acidification_Ac->N_Acetyl_L_Tyrosine N_Acetyl_L_Tyrosine_start N-Acetyl-L-tyrosine N_Acetyl_L_Tyrosine->N_Acetyl_L_Tyrosine_start Dissolution_Io Dissolution in Solvent/Base N_Acetyl_L_Tyrosine_start->Dissolution_Io Iodination Iodination (ICl or Chloramine-T/NaI) Dissolution_Io->Iodination Quenching Quenching (Na2S2O3) Iodination->Quenching Acidification_Io Acidification & Precipitation Quenching->Acidification_Io Crude_Product Crude Product Acidification_Io->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure N-Acetyl-3-iodo-L-tyrosine Purification->Final_Product

Caption: Workflow for the synthesis and purification of N-Acetyl-3-iodo-L-tyrosine.

Comparison of Reference Standard Sources: In-House vs. Commercial

The decision to synthesize a reference standard in-house or purchase a commercially available one depends on various factors, including cost, timeline, and the level of characterization required.

FeatureIn-House Synthesized Reference StandardCommercially Available Reference Standard
Purity & Characterization Purity and identity are established by the user. Requires extensive analytical work for full qualification.[7][8]Purity is certified by the vendor. The level of characterization can vary, so a comprehensive Certificate of Analysis is crucial.
Cost Potentially lower material cost but high labor and analytical resource cost.Higher initial purchase price but can be more cost-effective when considering the resources for in-house qualification.
Timeline Can be time-consuming due to synthesis, purification, and full characterization.Readily available, offering a faster start to analytical work.
Traceability Traceability to a primary standard (if available) must be established by the user.Often traceable to pharmacopeial standards (e.g., USP, EP), providing a clear audit trail.
Impurity Profile The user has direct knowledge of the synthetic route and potential process-related impurities.The synthetic route may not be disclosed, making the identification of unknown impurities more challenging.

Validation of N-Acetyl-3-iodo-L-tyrosine as a Reference Standard

Whether synthesized in-house or purchased, a reference standard must be thoroughly validated for its intended use. The following is a comprehensive protocol for the validation of N-Acetyl-3-iodo-L-tyrosine, adhering to ICH Q2(R1) and USP <1225> guidelines.

Structural Elucidation and Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment. Expected signals include the acetyl protons, the α- and β-protons of the amino acid backbone, and the aromatic protons. The splitting pattern of the aromatic protons will confirm the 3-iodo substitution pattern.

    • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS): To confirm the elemental composition and exact mass of the molecule.

    • Tandem MS (MS/MS): To study the fragmentation pattern, which can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide, carboxylic acid, and phenol.

Purity Determination

A combination of methods should be used to assess purity comprehensively.

  • Chromatographic Purity (HPLC):

    • A stability-indicating HPLC method should be developed and validated to separate N-Acetyl-3-iodo-L-tyrosine from its potential impurities.

    • Method Parameters (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

      • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Validation Parameters:

      • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by spiking the sample with known impurities.

      • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) of >0.99 is typically required.

      • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.

      • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Analyzed by headspace gas chromatography (GC).

  • Inorganic Impurities (Residue on Ignition): Determined by sulfated ash testing.

Potency Assignment

The potency of the reference standard is typically assigned using a mass balance approach:

Potency (%) = 100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Inorganic Impurities

Reference Standard Validation Workflow

G cluster_synthesis Synthesized Material cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_potency Potency Assignment cluster_final Final Qualification Synthesized_Material N-Acetyl-3-iodo-L-tyrosine Structural_Confirmation Structural Confirmation Synthesized_Material->Structural_Confirmation Purity_Data Comprehensive Purity Data Synthesized_Material->Purity_Data NMR ¹H and ¹³C NMR NMR->Structural_Confirmation MS HRMS and MS/MS MS->Structural_Confirmation IR Infrared Spectroscopy IR->Structural_Confirmation Qualified_Standard Qualified Reference Standard Structural_Confirmation->Qualified_Standard HPLC Chromatographic Purity (HPLC) HPLC->Purity_Data Water_Content Water Content (Karl Fischer) Water_Content->Purity_Data Residual_Solvents Residual Solvents (GC) Residual_Solvents->Purity_Data Inorganic_Impurities Inorganic Impurities Inorganic_Impurities->Purity_Data Mass_Balance Mass Balance Calculation Purity_Data->Mass_Balance Potency Assigned Potency Mass_Balance->Potency Potency->Qualified_Standard

Caption: A comprehensive workflow for the validation of an N-Acetyl-3-iodo-L-tyrosine reference standard.

Conclusion

References

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Currenta. Reference Standard Qualification. [Link]

  • BioPharma Consulting Group. (2025, July 21). Creating Working Reference Standard (WRS) Qualification Protocols. [Link]

  • PubChem. N-Acetyl-L-tyrosine. National Institutes of Health. [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. [Link]

  • ResearchGate. Synthesis of compounds 14–16 starting from 3‐halo‐L‐tyrosine. [Link]

  • Starodub. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?[Link]

  • PubMed. (2001). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. [Link]

  • Google Patents. Process for preparing N-acetyl-L-tyrosine.
  • ResearchGate. (2021, October 9). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. [Link]

  • ResearchGate. HPLC chromatogram of the change in N-acetyl-L-tyrosine. [Link]

  • Organic Syntheses. 5-iodoanthranilic acid. [Link]

  • PMC. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Institutes of Health. [Link]

  • PMC. (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. National Institutes of Health. [Link]

  • Taylor & Francis. 3-Iodotyrosine – Knowledge and References. [Link]

  • PubMed. Chlorination of N-acetyltyrosine with HOCl, chloramines, and myeloperoxidase-hydrogen peroxide-chloride system. [Link]

  • Univerzita Karlova. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]

  • ResearchGate. Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). [Link]

  • Usiena Air. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis Verification of N-Acetyl-3-iodo-L-tyrosine Monohydrate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Elemental Composition N-Acetyl-3-iodo-L-tyrosine Monohydrate is a key compound in various research and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Elemental Composition

N-Acetyl-3-iodo-L-tyrosine Monohydrate is a key compound in various research and pharmaceutical development applications, including proteomics research and the synthesis of radiolabeled molecules. Its utility is intrinsically linked to its precise chemical structure and elemental composition. The presence of iodine and the specific hydration state are critical quality attributes that can significantly impact its reactivity, stability, and overall performance in downstream applications. Therefore, robust and accurate elemental analysis is not merely a quality control checkpoint but a foundational aspect of its scientific and commercial viability.

This guide will compare two prevalent methods for the determination of iodine content: the classical Oxygen Flask Combustion (Schöniger method) and the modern, high-sensitivity technique of Inductively Coupled Plasma Mass Spectrometry (ICP-MS). We will also discuss the analysis of carbon, hydrogen, and nitrogen, and the importance of verifying the monohydrate state. As a point of comparison, we will reference N-Acetyl-L-tyrosine, the non-iodinated analogue, which serves as an excellent control for evaluating the specificity of the iodine determination methods.

Theoretical Elemental Composition

A crucial first step in any elemental analysis verification is the calculation of the theoretical elemental composition based on the compound's molecular formula. For N-Acetyl-3-iodo-L-tyrosine Monohydrate, the formula is C₁₁H₁₂INO₄·H₂O, with a molecular weight of 367.14 g/mol .[1]

Table 1: Theoretical Elemental Composition of N-Acetyl-3-iodo-L-tyrosine Monohydrate

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12136.00
HydrogenH1.0081414.1123.84
IodineI126.9041126.90434.56
NitrogenN14.007114.0073.81
OxygenO15.999579.99521.79
Total 367.139 100.00

Note: The presence of one molecule of water (H₂O) is included in these calculations.

Comparative Analysis of Iodine Determination Methods

The accurate quantification of iodine is paramount. Below is a comparison of two widely accepted analytical techniques.

Method 1: Oxygen Flask Combustion (Schöniger Method)

This method is a well-established technique for the determination of halogens in organic compounds and is described in the United States Pharmacopeia (USP) general chapter <471>.[1] The underlying principle involves the complete combustion of the organic sample in a closed, oxygen-rich environment. The resulting inorganic halide is then absorbed into a suitable solution and quantified by titration.

Workflow for Oxygen Flask Combustion:

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Analysis Sample Weigh Sample Wrap Wrap in Ashless Filter Paper Sample->Wrap Ignite Ignite Sample Wrap->Ignite Flask Oxygen-Filled Flask with Absorbing Solution Combust Complete Combustion Ignite->Combust Absorb Absorption of Iodide Combust->Absorb Titrate Titration with Standard Solution Absorb->Titrate Calculate Calculate Iodine Content Titrate->Calculate

Caption: Workflow for Iodine Determination by Oxygen Flask Combustion.

Causality Behind Experimental Choices:

  • Oxygen-Rich Environment: Ensures complete combustion of the organic matrix, converting covalently bound iodine into inorganic iodide. Incomplete combustion is a primary source of error, leading to underestimation of the iodine content.

  • Ashless Filter Paper: Prevents contamination and interference from the sample wrapping material during the analysis.

  • Absorbing Solution: Typically a basic solution (e.g., sodium hydroxide) to trap the acidic combustion products, including hydrogen iodide.

  • Titration: A classic and cost-effective method for quantification. For iodide, this often involves oxidation to iodate, followed by reaction with excess iodide to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.

Method 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a powerful and highly sensitive analytical technique capable of detecting metals and some non-metals at trace levels. For halogen analysis, it offers superior detection limits compared to combustion methods. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then separated based on their mass-to-charge ratio by a mass spectrometer.

Workflow for ICP-MS Analysis:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Detection & Quantification Sample Dissolve Sample in Suitable Solvent Dilute Dilute to Working Concentration Sample->Dilute Nebulize Nebulization into Argon Plasma Dilute->Nebulize Ionize Ionization of Iodine Atoms Nebulize->Ionize Separate Mass Spectrometry Separation Ionize->Separate Detect Ion Detection Separate->Detect Quantify Quantification against Standards Detect->Quantify

Caption: Workflow for Iodine Determination by ICP-MS.

Causality Behind Experimental Choices:

  • Argon Plasma: The high temperature of the plasma (up to 10,000 K) ensures efficient atomization and ionization of the sample, which is essential for sensitive detection.

  • Mass Spectrometry: Provides high specificity by separating ions based on their mass-to-charge ratio, minimizing interferences from other elements.

  • External Calibration: Quantification is achieved by comparing the signal intensity of the sample to that of certified reference standards of known iodine concentration. This ensures accuracy and traceability.

Comparison of Analytical Methods for Iodine

Table 2: Comparison of Oxygen Flask Combustion and ICP-MS for Iodine Determination

ParameterOxygen Flask CombustionInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Combustion followed by titrimetric determinationPlasma ionization followed by mass spectrometric detection
Sensitivity Milligram to microgram rangeMicrogram to nanogram range (and lower)
Sample Throughput Low to moderateHigh
Cost (Initial) LowHigh
Cost (Per Sample) LowModerate
Interferences Incomplete combustion, interfering substances in absorbing solutionIsobaric and polyatomic interferences (can be mitigated)
Regulatory Acceptance Well-established, pharmacopeial methodWidely accepted, often preferred for trace analysis

Alternative Compound for Comparison: N-Acetyl-L-tyrosine

To ensure the analytical method is specific for iodine, a comparative analysis should be performed using a closely related compound that lacks iodine. N-Acetyl-L-tyrosine is the ideal candidate. It is available as a pharmaceutical secondary standard and certified reference material, which provides a high degree of confidence in its purity and composition.[2] When analyzing N-Acetyl-L-tyrosine using the methods described above, the iodine content should be below the detection limit of the instrument, thus confirming the specificity of the analysis for the iodinated compound.

Experimental Protocols

Protocol 1: Iodine Determination by Oxygen Flask Combustion

Objective: To determine the iodine content in N-Acetyl-3-iodo-L-tyrosine Monohydrate.

Apparatus:

  • 500-mL heavy-walled conical flask with a ground-glass stopper fitted with a platinum wire sample carrier.

  • Safety shield.

  • Ignition source.

Reagents:

  • Oxygen, free from combustible matter.

  • Sodium hydroxide solution (1 N).

  • Bromine-acetic acid solution.

  • Formic acid.

  • Potassium iodide.

  • Sulfuric acid (2 N).

  • Standardized 0.05 N sodium thiosulfate volumetric solution.

  • Starch indicator solution.

Procedure:

  • Accurately weigh approximately 50 mg of N-Acetyl-3-iodo-L-tyrosine Monohydrate onto a piece of halide-free filter paper and fold it to enclose the sample.

  • Place the wrapped sample into the platinum gauze sample holder.

  • Add 20 mL of 1 N sodium hydroxide to the combustion flask.

  • Flush the flask with a stream of oxygen for at least one minute.

  • Moisten the stopper with water, ignite the filter paper fuse, and immediately insert the stopper into the flask.

  • Avert the flask and hold the stopper securely until combustion is complete.

  • Shake the flask vigorously for 10-15 minutes to ensure complete absorption of the combustion products.

  • Carefully remove the stopper and rinse the stopper, sample holder, and sides of the flask with purified water.

  • Proceed with the titrimetric determination as per established iodometric titration procedures.

Protocol 2: Iodine Determination by ICP-MS

Objective: To determine the iodine content in N-Acetyl-3-iodo-L-tyrosine Monohydrate.

Apparatus:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Volumetric flasks and pipettes.

Reagents:

  • High-purity deionized water (18.2 MΩ·cm).

  • Certified iodine standard solution (1000 µg/mL).

  • Suitable organic solvent if necessary for sample dissolution (e.g., dilute ammonium hydroxide).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by accurately diluting the certified iodine standard solution in deionized water to cover the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh a suitable amount of N-Acetyl-3-iodo-L-tyrosine Monohydrate and dissolve it in a known volume of deionized water or a suitable solvent. Dilute the sample solution to fall within the range of the calibration standards.

  • Instrumental Analysis:

    • Optimize the ICP-MS instrument parameters for iodine analysis (e.g., plasma power, gas flow rates, lens voltages).

    • Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.

    • Measure the signal intensity for the iodine isotope (¹²⁷I).

  • Quantification: Construct a calibration curve by plotting the signal intensity versus the concentration of the iodine standards. Determine the concentration of iodine in the sample solution from the calibration curve and calculate the percentage of iodine in the original sample.

Conclusion: A Multi-Faceted Approach to Verification

The elemental analysis verification of N-Acetyl-3-iodo-L-tyrosine Monohydrate requires a meticulous and well-reasoned approach. While the classical Oxygen Flask Combustion method provides a reliable and cost-effective means of iodine determination, ICP-MS offers superior sensitivity and higher throughput. The choice of method will depend on the specific requirements of the laboratory, including sample volume, required detection limits, and available instrumentation.

For comprehensive verification, it is recommended to determine the carbon, hydrogen, and nitrogen content via a standard combustion analyzer and to confirm the water content by Karl Fischer titration. The collective data from these analyses, when compared to the theoretical values, provides a robust and trustworthy confirmation of the identity, purity, and hydration state of N-Acetyl-3-iodo-L-tyrosine Monohydrate. The use of a non-iodinated analogue like N-Acetyl-L-tyrosine as a negative control is a critical step in validating the specificity of the chosen iodine analysis method.

References

  • United States Pharmacopeia. General Chapter <471> Oxygen Flask Combustion. Available from: [Link]

  • ACS Publications. Determination of Total Iodine in Nutritional and Biological Samples by ICP-MS Following Their Combustion within an Oxygen Stream. Available from: [Link]

  • PubChem. N-Acetyl-L-tyrosine. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Acetyl-3-iodo-L-tyrosine Monohydrate

Core Directive & Hazard Assessment N-Acetyl-3-iodo-L-tyrosine Monohydrate is a specialized iodinated amino acid derivative. While often used as a precursor for radiolabeling, this guide strictly addresses the "cold" (non...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Assessment

N-Acetyl-3-iodo-L-tyrosine Monohydrate is a specialized iodinated amino acid derivative. While often used as a precursor for radiolabeling, this guide strictly addresses the "cold" (non-radioactive) chemical standard .

Effective disposal of this compound requires navigating two specific chemical risks: severe eye irritation potential and the thermal instability of iodinated organics . Unlike standard amino acids, this compound cannot be treated as generic biological waste due to the iodine moiety, which can volatilize into corrosive iodine vapors if incinerated improperly or autoclaved.

Critical Safety Warnings
  • STOP: If this material has been radiolabeled (e.g., with

    
    I or 
    
    
    
    I), do not follow this guide . Refer immediately to your institution's Radiation Safety Officer (RSO) and NRC/local regulations for radioactive waste.
  • NO BLEACH: Never mix iodinated compounds with strong oxidizers like sodium hypochlorite (bleach). This can release toxic iodine gas (

    
    ).
    
  • NO AUTOCLAVE: Do not autoclave waste containing this compound.[1] Heat can liberate corrosive iodine vapors, damaging the autoclave and posing an inhalation hazard.

Chemical Safety Profile (GHS Classifications)

Based on conservative safety data for iodinated tyrosine derivatives.

ParameterClassification / SpecificationOperational Implication
Signal Word DANGER High alertness required during handling.
Hazard Statements H318: Causes serious eye damage.H315: Causes skin irritation.Mandatory: Safety goggles (ANSI Z87.1) and Nitrile gloves.[2]
Physical State White to off-white crystalline powderRisk of dust generation; handle in fume hood.
Reactivity Sensitive to light and heat.Store in amber vials; keep waste containers cool.
Incompatibilities Strong oxidizing agents, Strong bases.Segregate from nitric acid, perchlorates, and bleach.

Waste Segregation Strategy

Proper segregation is the single most effective way to prevent downstream accidents. The presence of the iodine atom requires this compound to be separated from standard organic waste streams that are destined for high-temperature incineration without scrubbers.

The "Iodine Loophole" in Waste Management

Many facilities incinerate "regular" solid chemical waste. However, iodinated organics release elemental iodine (


) and hydrogen iodide (

) upon combustion. If your facility's incinerator is not equipped with wet scrubbers, this release is an environmental violation. Therefore, always label this specifically as "Halogenated/Iodinated Waste."
Decision Matrix: Waste Stream Workflow

DisposalWorkflow Start Waste Generation: N-Acetyl-3-iodo-L-tyrosine CheckRad Is it Radioactive? (I-125 / I-131) Start->CheckRad RadWaste STOP: Follow Radiation Safety Protocol CheckRad->RadWaste Yes CheckState Physical State? CheckRad->CheckState No Solid Solid Waste (Powder/Crystals) CheckState->Solid Solid Liquid Liquid Waste (Stock Solutions) CheckState->Liquid Liquid SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction LiquidAction Segregate: Halogenated Solvent Stream Liquid->LiquidAction Labeling Label: 'Non-RCRA Regulated Solid - Contains Iodine' SolidAction->Labeling LiquidAction->Labeling Pickup Request EHS Pickup (Do NOT Autoclave) Labeling->Pickup

Figure 1: Decision matrix for segregating N-Acetyl-3-iodo-L-tyrosine waste. Note the critical checkpoint for radioactivity.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder/Reagent)

Use this for expired reagent, spill cleanup residues, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid waste into the container inside a chemical fume hood to prevent inhalation of dust.

  • Labeling:

    • Primary Identifier: "Waste N-Acetyl-3-iodo-L-tyrosine Monohydrate."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Special Note: Write "CONTAINS ORGANIC IODINE - DO NOT AUTOCLAVE" clearly on the tag.

  • Storage: Close the lid tightly. Store in a cool, dry place away from light until pickup.

Protocol B: Liquid Waste (Stock Solutions)

Use this for dissolved compound in buffers, DMSO, or water.

  • Segregation: Do not mix with "Non-Halogenated" solvents (e.g., pure Acetone/Methanol waste) if your facility separates them. This must go into the Halogenated Waste stream due to the iodine content.

  • pH Check: Ensure the solution is not mixed with strong acids or oxidizers. If the solution has turned yellow/brown, free iodine may have formed.

    • Corrective Action: If free iodine is suspected (brown color), add a small amount of Sodium Thiosulfate solution (10%) until the color clears before bottling.[2]

  • Bottling: Pour into a chemically compatible carboy (HDPE or Glass).

  • Labeling: Label as "Halogenated Organic Solvent Waste" with the specific constituents listed (e.g., "1% N-Acetyl-3-iodo-L-tyrosine in DMSO").

Emergency Spill Response

Scenario: A 5g bottle of powder drops and shatters on the lab floor.

  • Evacuate & PPE: Clear the immediate area. Don safety goggles, nitrile gloves, and a lab coat.[2] If dust is visible in the air, wait 10 minutes for it to settle or wear an N95 respirator.

  • Containment: Cover the spill gently with paper towels to prevent dust dispersion. Dampen the towels slightly with water or a mild soap solution (do not flood).

  • Cleanup:

    • Using the damp towels, wipe up the powder, working from the outside in.

    • Do not use a brush/dustpan on dry powder, as this generates inhalable dust.

    • Place all wipes and broken glass into a puncture-proof waste container (bucket with lid).

  • Decontamination: Wipe the surface again with 70% Ethanol or a simple detergent.

    • Reminder: Do NOT use bleach to clean the surface.

  • Disposal: Label the bucket as "Debris contaminated with N-Acetyl-3-iodo-L-tyrosine" and request hazardous waste pickup.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: N-Acetyl-L-tyrosine (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: N-Acetyl-3-iodo-L-tyrosine.[][4][5][6] Retrieved from

  • Case Western Reserve University EHS. (2023). Disposal of Iodine and Iodine-Containing Compounds.[1][2] Retrieved from

  • BenchChem. (2025).[2] Navigating the Disposal of Iodine Waste: A Comprehensive Guide. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Handling N-Acetyl-3-iodo-L-tyrosine Monohydrate

Navigating the complexities of novel drug development requires not only innovative science but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to ensure a safe labora...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel drug development requires not only innovative science but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide provides essential, field-proven safety protocols for N-Acetyl-3-iodo-L-tyrosine Monohydrate, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Risks

N-Acetyl-3-iodo-L-tyrosine Monohydrate is an iodinated derivative of the amino acid tyrosine. While comprehensive toxicological data for this specific monohydrate is not widely available, the primary, well-documented hazard associated with the parent compound, N-Acetyl-L-tyrosine, is the risk of serious eye damage [1][2][3]. As a matter of sound scientific practice, any powdered chemical should be handled with measures to prevent inhalation and skin contact[4]. The presence of iodine necessitates additional caution, as iodinated compounds can pose respiratory and skin irritation risks[5][6].

Core Principles of Protection:

  • Prevent Eye Contact: The primary directive is to protect the eyes from dust particles, which can cause severe damage[1][2].

  • Minimize Inhalation: As a fine powder, the compound can become airborne during handling. Inhalation should be avoided as a standard precaution for any chemical powder[4].

  • Avoid Skin Contact: While not classified as a skin irritant, good laboratory hygiene dictates that direct skin contact should be prevented to avoid potential irritation or absorption[3][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a carefully considered system designed to mitigate the specific risks identified. The following table outlines the minimum required PPE for handling N-Acetyl-3-iodo-L-tyrosine Monohydrate.

Protection Type Required PPE Rationale and Specifications
Eye Protection Chemical Safety GogglesRequired to prevent contact with airborne particles that can cause serious eye damage. Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation[1][5].
Hand Protection Nitrile GlovesProvides a sufficient barrier for handling the solid compound. Double-gloving is recommended when handling milligram quantities or preparing solutions to protect against undetected micro-tears and facilitate safe glove removal[7].
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and personal clothing from contamination[4][6].
Respiratory Protection NIOSH/MSHA Approved RespiratorRecommended when handling larger quantities or when adequate ventilation (e.g., a chemical fume hood) is not available. Use a respirator with a P100 filter for fine particulates[1][2][8].

Operational Protocols: From Handling to Disposal

Adherence to standardized procedures is critical for minimizing exposure and preventing contamination.

Safe Handling and Weighing Workflow

Handling N-Acetyl-3-iodo-L-tyrosine Monohydrate as a solid powder presents the highest risk of generating airborne dust. Therefore, all weighing and initial dilutions must be performed within a controlled environment.

  • Preparation: Before handling the compound, ensure an eyewash station and safety shower are accessible and unobstructed[1][4].

  • Engineering Controls: Conduct all weighing and handling of the powder inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Donning PPE: Follow the systematic procedure for donning PPE to ensure complete protection before entering the handling area.

  • Weighing: Use a micro-spatula to carefully transfer the desired amount of powder. Avoid any actions that could create a dust cloud, such as dropping the powder from a height.

  • Solution Preparation: If preparing a solution, add the solvent to the powdered compound slowly to minimize aerosolization.

  • Post-Handling: After handling, decontaminate the spatula and weighing vessel. Wipe down the work surface with a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves[4][8].

PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is crucial to prevent contaminating yourself and your environment. The following diagram illustrates the correct, self-validating procedure.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don_Start Start Don_Coat 1. Lab Coat Don_Start->Don_Coat Don_Resp 2. Respirator (if required) Don_Coat->Don_Resp Don_Goggles 3. Goggles/ Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Gloves (over cuffs) Don_Goggles->Don_Gloves Don_End Enter Work Area Don_Gloves->Don_End Doff_Start Start Doff_Gloves 1. Gloves (turn inside out) Doff_Start->Doff_Gloves Doff_Goggles 2. Goggles/ Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat (turn inside out) Doff_Goggles->Doff_Coat Doff_Resp 4. Respirator (if used) Doff_Coat->Doff_Resp Doff_End Wash Hands Doff_Resp->Doff_End

Caption: Workflow for the correct sequence of donning and doffing PPE.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

  • Small Dry Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material or use a commercial spill kit.

    • Carefully sweep the material into a designated waste container, avoiding dust generation.

    • Clean the spill area with a detergent and water.

  • Eye Contact:

    • Immediately proceed to the nearest eyewash station.

    • Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][2].

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Skin Contact:

    • Remove contaminated clothing.

    • Flush the affected skin with plenty of soap and water for at least 15 minutes[4].

    • Seek medical attention if irritation develops.

Waste Disposal Plan

Proper disposal is the final step in the safe handling lifecycle of any chemical.

  • Solid Waste: All disposable materials contaminated with N-Acetyl-3-iodo-L-tyrosine Monohydrate, including gloves, wipes, and contaminated absorbent material, must be placed in a clearly labeled, sealed container.

  • Disposal Route: The sealed waste container must be disposed of through an approved hazardous waste disposal plant. Do not mix with other waste streams[2][3][4]. Consult your institution's environmental health and safety (EHS) department for specific local and national regulations.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Safety Data Sheet 3-Iodo-L-tyrosine. MetaSci.

  • Safety Data Sheet. DC Fine Chemicals.

  • SAFETY DATA SHEET - N-Acetyl-L-tyrosine. Fisher Scientific.

  • SAFETY DATA SHEET - L-Tyrosine. Sigma-Aldrich.

  • SAFETY DATA SHEET - N-Acetyl-L-tyrosine. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - N-Acetyl-3,5-diiodo-L-tyrosine. TCI Chemicals.

  • Iodine, Verhoeff, Aqueous - Safety Data Sheet. Newcomer Supply.

  • Iodine - Safety Data Sheet. Durham Tech.

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.

  • N-Acetyl-L-tyrosine - Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • Iodine-125 Handling Precautions. Princeton University.

  • N-Acetyl-L-Tyrosine (Vegan) - Safety Data Sheet. Cambridge Commodities.

  • L-Tyrosine - SAFETY DATA SHEET. MilliporeSigma.

  • What are the proper PPE to use when using Iodine? Study.com.

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE. Central Drug House (P) Ltd.

Sources

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